Fmoc-Asp(NMe2)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRBLOYXZGVTI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-02-1 | |
| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Challenges of Aspartic Acid in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aspartic acid, with its side-chain carboxylic acid, presents unique challenges in chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). The initial query regarding the role of "N-dimethyl protection" for aspartic acid appears to stem from a misunderstanding of common protective group strategies. In standard peptide synthesis, the α-amino group is typically protected by groups like Fmoc or Boc, and N,N-dimethylation of this amine is not a conventional strategy for mitigating side reactions. Instead, the primary challenge arises from the reactivity of the β-carboxyl group of the aspartic acid side chain, which can lead to significant side reactions, most notably aspartimide formation. This guide provides an in-depth exploration of this critical issue and the advanced protective strategies developed to ensure the fidelity of peptide synthesis. Additionally, the distinct role and synthesis of N-methyl-D-aspartic acid (NMDA), a vital neurotransmitter analog, will be clarified.
The Critical Challenge: Aspartimide Formation
During peptide synthesis, particularly under the basic conditions used for Fmoc-group removal (e.g., with piperidine), the backbone amide nitrogen C-terminal to an aspartyl residue can act as a nucleophile. This nitrogen can attack the side-chain β-carbonyl group, leading to the formation of a cyclic succinimide derivative known as an aspartimide.[1][2] This side reaction is highly problematic as the aspartimide ring is susceptible to nucleophilic attack by piperidine or hydrolysis, which can result in a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective epimers. These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the reduced steric hindrance of the adjacent residue.[1][3]
Signaling Pathway of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent side products during peptide synthesis.
Mitigation Strategies: Side-Chain Protection
To circumvent aspartimide formation, the primary strategy is to protect the β-carboxyl group of aspartic acid with sterically hindering protecting groups. These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen. While the standard tert-butyl (OtBu) group offers some protection, it is often insufficient for problematic sequences.[1]
Advanced Bulky Ester Protecting Groups
A range of more sterically demanding ester protecting groups have been developed and shown to significantly reduce aspartimide formation. These include:
-
OMpe: 3-methyl-3-pentyl
-
OEpe: 3-ethyl-3-pentyl[4]
-
OPhp: 4-n-propyl-4-heptyl[4]
-
OBno: 5-n-butyl-5-nonyl[4]
-
O-2-PhiPr: 2-phenylisopropyl[5]
The effectiveness of these groups in suppressing aspartimide formation has been quantified in various studies.
| Protecting Group | Peptide Sequence | Conditions | Aspartimide Formation (% per cycle) | D-Asp Content (%) | Reference |
| OtBu | VKDGYI | 20% Piperidine/DMF, 200 min | High (not specified) | 12.5 | |
| OMpe | VKDGYI | 20% Piperidine/DMF, 200 min | Moderate (not specified) | 4.8 | |
| OBno | VKDGYI | 20% Piperidine/DMF, 200 min | 0.1 | 0.5 | |
| OtBu | VKDNYI | 20% Piperidine/DMF, 200 min | 5.2 | 4.8 | |
| OMpe | VKDNYI | 20% Piperidine/DMF, 200 min | 1.1 | 1.2 | |
| OBno | VKDNYI | 20% Piperidine/DMF, 200 min | <0.1 | 0.3 | |
| OChx (Cyclohexyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 51 | Not specified | [6] |
| OBzl (Benzyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 0.3 | Not specified | [6] |
Data presented is for comparative purposes and highlights the significant reduction in side reactions with bulkier protecting groups. Exact percentages can vary based on specific synthesis conditions.
Experimental Protocols
Synthesis of Fmoc-Asp(OMpe)-OH
The synthesis of N-α-Fmoc-L-aspartic acid β-(3-methyl-3-pentyl) ester (Fmoc-Asp(OMpe)-OH) is a representative example of how these bulky protecting groups are introduced.
Caption: A typical synthetic route to N-Methyl-D-Aspartic Acid (NMDA).
Experimental Protocol Outline (Eschweiler-Clarke approach): [7]
-
Protection: D-aspartic acid is first protected, for instance, as a dibenzyl ester.
-
N-Methylation: The protected D-aspartic acid is subjected to the Eschweiler-Clarke reaction using formaldehyde and formic acid.
-
Deprotection: The protecting groups (e.g., benzyl esters) are removed via hydrogenolysis to yield the final NMDA product. [7]
Conclusion
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fmoc-Asp(NMe2)-OH: A Technical Guide to Solubility and Stability in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Asp(NMe2)-OH, an N,N-dimethylamide protected aspartic acid derivative, presents a strategic advantage in solid-phase peptide synthesis (SPPS) by mitigating the pervasive issue of aspartimide formation. This side reaction, common with standard ester-based side-chain protecting groups for aspartic acid, can lead to a cascade of impurities that are difficult to separate, ultimately impacting the yield and purity of the target peptide. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering a comparative analysis with other commonly used aspartic acid derivatives. Detailed experimental protocols for assessing solubility and stability are provided, alongside a discussion of the synthetic workflows where this reagent is most beneficial.
Introduction to this compound in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions. However, the synthesis of peptides containing aspartic acid residues is frequently complicated by a base-catalyzed side reaction known as aspartimide formation.[1] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide intermediate. This intermediate can then be cleaved by piperidine or water to yield a mixture of α- and β-peptides, as well as their D-isomers, which are often difficult to distinguish and separate from the desired product.[2][3]
The use of an N,N-dimethylamide protecting group on the aspartic acid side chain, as in this compound, offers a robust solution to this challenge. The amide bond is significantly more stable to the basic conditions used for Fmoc deprotection than an ester bond, thus preventing the initial cyclization step required for aspartimide formation.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | High | The most common and effective solvent for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | High | A suitable alternative to DMF, known for its strong solvating properties.[4] |
| Dichloromethane | DCM | Moderate to Low | Often used in combination with DMF. Solubility may be limited. |
| Dimethyl sulfoxide | DMSO | High | A strong solvent, sometimes used in difficult couplings, but can complicate workup. |
| Water | H₂O | Low | Insoluble in aqueous solutions without additives. |
Stability Profile and Avoidance of Aspartimide Formation
The primary advantage of this compound lies in its stability under the basic conditions of Fmoc deprotection. The N,N-dimethylamide group is significantly less electrophilic than the corresponding ester, making it resistant to nucleophilic attack by the backbone amide.
Table 2: Comparative Stability of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Derivative Example | Stability to Piperidine | Propensity for Aspartimide Formation |
| tert-Butyl ester | Fmoc-Asp(OtBu)-OH | Moderate | High, especially in Asp-Gly sequences.[6] |
| Allyl ester | Fmoc-Asp(OAll)-OH | Moderate | Moderate to High |
| N,N-Dimethylamide | This compound | High | Very Low to Negligible |
The stability of the amide bond in this compound effectively suppresses the formation of aspartimide and its subsequent byproducts, leading to a cleaner crude peptide product and simplifying purification.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in various solvents at a given temperature.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clear glass vials.
-
Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 100 µL of DMF, NMP, DCM, etc.) using a calibrated micropipette.
-
Equilibration: Vigorously vortex each vial for 2 minutes. If the solid is not fully dissolved, place the vials on a shaker at a constant temperature (e.g., 25 °C) for 1 hour to allow for equilibration.
-
Observation: After equilibration, visually inspect each vial for the presence of undissolved solid.
-
Incremental Solvent Addition: If solid remains, add another aliquot of the solvent (e.g., 100 µL) and repeat step 3. Continue this process until the solid is completely dissolved.
-
Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound and is typically expressed in mg/mL or Molarity (M).
Protocol for Stability Assessment under Fmoc Deprotection Conditions
This protocol is designed to assess the stability of this compound to the basic conditions used for Fmoc group removal in SPPS.
-
Sample Preparation: Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
Reaction Setup: In a clean vial, mix a known volume of the this compound stock solution with a standard Fmoc deprotection solution (e.g., 20% piperidine in DMF).
-
Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a solution of 1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1).
-
Analysis by HPLC: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the chromatogram for the appearance of new peaks that would indicate degradation of the starting material.
-
Data Interpretation: Quantify the peak area of the intact this compound at each time point to determine the rate of degradation, if any. Compare this to the degradation of a control compound, such as Fmoc-Asp(OtBu)-OH, under the same conditions.
Visualization of Key Processes
The following diagrams illustrate the standard workflow of Fmoc SPPS and the mechanism of aspartimide formation, which is mitigated by the use of this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Mechanism of base-catalyzed aspartimide formation from ester-protected aspartic acid.
Conclusion
This compound is a valuable reagent for peptide synthesis, particularly for sequences containing aspartic acid where aspartimide formation is a significant risk. Its high stability to the basic conditions of Fmoc deprotection translates to higher purity of the crude peptide and a more efficient overall synthesis. While quantitative solubility data is sparse, its performance in standard SPPS solvents is generally excellent. The provided protocols offer a framework for researchers to conduct their own detailed assessments of solubility and stability, ensuring the optimal use of this important building block in the development of therapeutic and research peptides.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Fmoc-Asp(NMe2)-OH: A Comprehensive Technical Overview
This guide provides an in-depth analysis of Fmoc-Asp(NMe2)-OH, a derivative of aspartic acid crucial in peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, and will explore its applications and experimental considerations.
Core Chemical Properties
This compound, chemically known as Nα-(9-fluorenylmethoxycarbonyl)-γ-(N,N-dimethyl)-L-asparagine, is a key building block in solid-phase peptide synthesis (SPPS). The N,N-dimethylation of the side-chain amide offers unique characteristics to the resulting peptides.
Below is a summary of its fundamental chemical data:
| Property | Value | Reference |
| CAS Number | 138585-02-1 | [1][2] |
| Molecular Weight | 382.42 g/mol | [1][2] |
| Synonym | Fmoc-Asn(Me2)-OH | [2] |
This table summarizes the key identifiers and physical properties of the compound.
Conceptual Workflow for Application in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates a simplified, conceptual workflow of its incorporation into a growing peptide chain.
A conceptual workflow for the incorporation of this compound in solid-phase peptide synthesis.
Further Research and Protocols:
While the fundamental properties of this compound are well-documented, detailed experimental protocols and its involvement in specific signaling pathways are highly dependent on the final peptide being synthesized. Researchers are encouraged to consult specialized literature for protocols relevant to their specific peptide of interest. The CAS number (138585-02-1) is a valuable tool for searching databases such as SciFinder, Reaxys, and PubMed for application-specific methodologies.
References
An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the strategic incorporation of N-methylated amino acids into peptide structures to enhance their therapeutic potential. It covers the core advantages, presents quantitative data for comparison, details relevant experimental protocols, and provides visualizations of key concepts and workflows.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, such as low metabolic stability and poor membrane permeability.[1] A powerful strategy to overcome these limitations is the N-methylation of backbone amide nitrogens. This modification, inspired by successful natural products like Cyclosporin A, involves replacing the amide proton with a methyl group, profoundly altering the peptide's physicochemical properties.[1][2] This guide provides a detailed examination of the key advantages conferred by N-methylation: enhanced proteolytic stability, improved cell permeability and bioavailability, and precise conformational control leading to modulated receptor affinity and selectivity.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the drastic improvement in a peptide's resistance to enzymatic degradation.[3] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific sequences via hydrogen bonding with the peptide backbone.
Mechanism of Action: The introduction of a methyl group on the amide nitrogen sterically hinders the approach of protease catalytic residues to the scissile peptide bond.[3] Furthermore, it removes the hydrogen bond donor (N-H) that is often crucial for the formation of the enzyme-substrate complex. This dual effect makes the N-methylated amide bond a poor substrate for a wide range of endo- and exopeptidases, leading to a significantly longer in-vivo half-life.[4]
Visualization: Proteolytic Shielding
The following diagram illustrates the steric hindrance provided by the N-methyl group, which shields the peptide backbone from protease-mediated cleavage.
Caption: Steric hindrance from N-methylation shields the peptide bond from protease attack.
Quantitative Data: Proteolytic Stability
The following table summarizes data from studies comparing the stability of N-methylated peptides to their non-methylated counterparts.
| Peptide/Analog | Modification | System | Half-Life (t½) | Fold Increase | Reference |
| Glutathione (GSH) | Native | Rat Plasma | - | - | [5] |
| GSH Analog | N-methylated Cysteine | Rat Plasma | - | 16.8x | [5] |
| Endothelin Antagonist | Native (Ile-Ile bond) | Rat intestinal perfusate | 10.6 min | - | (Cited in[6] from external study) |
| Endothelin Antagonist | N-methylated Ile-Ile bond | Rat intestinal perfusate | 538 min | 50.8x | (Cited in[6] from external study) |
Improved Cell Permeability and Oral Bioavailability
A major hurdle for peptide drugs is their inability to efficiently cross cell membranes, leading to poor oral bioavailability. N-methylation can significantly enhance permeability through several mechanisms.[3][7]
Mechanisms of Action:
-
Reduced Polar Surface Area (PSA): N-methylation removes a hydrogen bond donor, reducing the peptide's overall polarity and desolvation energy penalty upon entering the lipophilic membrane core.[3]
-
The "Chameleon" Effect: In cyclic or constrained peptides, N-methylation can favor conformations where remaining N-H protons form stable intramolecular hydrogen bonds (IMHBs). This shields the polar amide groups from the solvent, presenting a more hydrophobic surface to the membrane. The peptide can then switch to a more polar, "open" conformation in aqueous environments for receptor binding.[8][9]
-
Increased Lipophilicity: The addition of a methyl group inherently increases the lipophilicity of the peptide backbone.[10]
This combination of effects can transform a non-permeable peptide into one with significant cell penetration and, in some cases, oral bioavailability.[2][11]
Visualization: The Chameleon Effect for Membrane Permeation
This diagram illustrates how a cyclic N-methylated peptide can adopt different conformations in aqueous versus lipid environments to facilitate membrane passage.
Caption: N-methylation facilitates a conformational switch for membrane permeability.
Quantitative Data: Permeability and Bioavailability
| Peptide/Analog | Modification(s) | Permeability (Papp) [10⁻⁶ cm/s] | Oral Bioavailability (%F) | Reference |
| Somatostatin Analog | Veber-Hirschmann Peptide | Low | <1% (Assumed) | [2][11] |
| Somatostatin Analog | Tri-N-methylated | Significantly Improved | 10% | [2][11] |
| Cyclic Hexapeptide | Parent Scaffold | - | Low (Assumed) | [8] |
| Cyclic Hexapeptide | Partially N-methylated (1NMe3) | High | 28% | [8] |
| Destruxin B | Native (N-methylated) | logPe = -5.29 | - | [12] |
| Desmethyldestruxin B | One N-methyl group removed | logPe = -6.67 | - | [12] |
| Glutathione (GSH) | Native | - | <1% | [5] |
| GSH Analog | N-methylated Cysteine | - | 16.1x increase over native | [5] |
Conformational Control and Receptor Binding
N-methylation imposes significant conformational constraints on the peptide backbone. This can be strategically exploited to fine-tune receptor binding affinity and selectivity.
Mechanisms of Action:
-
Restricted Torsional Angles: The steric bulk of the methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the available conformational space.[3]
-
Cis/Trans Isomerization: While typical amide bonds strongly prefer a trans conformation, N-methylated amide bonds have a lower energy barrier to cis/trans isomerization. This can introduce unique kinks and turns into the peptide structure, which may be essential for optimal receptor fit.
-
Pre-organization for Binding: By locking the peptide into a "bioactive" conformation that closely matches the receptor's binding pocket, N-methylation can reduce the entropic penalty of binding, thus increasing affinity (Ki) or potency (IC50/EC50).[13]
-
Modulating Selectivity: A specific N-methylated conformation may fit one receptor subtype perfectly while being incompatible with others, thereby dramatically increasing selectivity.[14]
Visualization: Conformational Restriction
This diagram shows how N-methylation limits the rotational freedom of the peptide backbone, favoring specific conformations.
Caption: N-methylation constrains backbone flexibility to favor bioactive conformations.
Quantitative Data: Receptor Binding Affinity
| Peptide Series | Modification | Receptor Subtype | Binding Affinity (Ki or IC50) [nM] | Reference |
| Somatostatin Antagonist | Parent: Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst2 | 1.8 | [15] |
| Somatostatin Antagonist | N-Me-Lys(9) Analog | hsst2 | 2.1 | [15] |
| Somatostatin Antagonist | Parent: Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst5 | 10.1 | [15] |
| Somatostatin Antagonist | N-Me-Lys(9) Analog | hsst5 | 5.98 | [15] |
| RGD Peptide | c(RGDfV) | αvβ3 | 170 | [13] |
| RGD Peptide | c(RGD(NMe)fV) | αvβ3 | 0.82 | [13] |
| RGD Peptide | c(RGDfV) | αIIbβ3 | 11 | [13] |
| RGD Peptide | c(RGD(NMe)fV) | αIIbβ3 | >10000 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of N-methylated peptides.
Protocol: On-Resin N-Methylation of a Peptide
This protocol is adapted from the Miller and Scanlan method and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate (MeOTs) or Methyl Iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
Standard SPPS equipment (reaction vessel, shaker)
Methodology:
-
Swelling: Swell the peptide-resin (1 eq) in DMF for 30 minutes.
-
Sulfonylation:
-
Dissolve o-NBS-Cl (5 eq) and collidine (10 eq) in DMF.
-
Add the solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry. A small sample can be cleaved to confirm complete sulfonylation by mass spectrometry.
-
-
Methylation:
-
Swell the sulfonated resin in DMF.
-
Add a solution of methyl p-toluenesulfonate (10 eq) and DBU (5 eq) in DMF.
-
Shake at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.
-
Add the solution to the methylated resin and shake for 30 minutes.
-
Repeat the desulfonylation step once more.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
-
Chain Elongation: The resin now contains an N-methylated terminal amino acid and is ready for coupling the next amino acid. Note that coupling to an N-methylated amine is sterically hindered and requires a potent coupling agent like HATU or HBTU.
Visualization: On-Resin N-Methylation Workflow
Caption: A three-step workflow for on-resin N-methylation during solid-phase synthesis.
Protocol: Proteolytic Stability Assay
This protocol describes a general method to assess peptide stability in human plasma.
Materials:
-
Test peptide and non-methylated control peptide
-
Pooled human plasma (anticoagulated, e.g., with EDTA)
-
Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% formic acid (for quenching)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Methodology:
-
Preparation: Pre-warm human plasma to 37°C. Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) and dilute to a final starting concentration (e.g., 100 µM) in PBS.
-
Incubation:
-
To initiate the assay, add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1-10 µM. Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ice-cold 10% TCA or ACN with 1% formic acid) to precipitate plasma proteins and stop all enzymatic activity. Vortex vigorously.
-
Protein Precipitation: Incubate the quenched samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact parent peptide.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Fit the data to a first-order decay curve to calculate the half-life (t½) of the peptide.
Protocol: Caco-2 Cell Permeability Assay
This assay measures the rate of drug transport across a monolayer of human intestinal Caco-2 cells, a gold standard for predicting oral absorption.[16]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test peptide, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a high density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a validated threshold (e.g., >300 Ω·cm²).
-
Alternatively, perform a Lucifer yellow rejection test. The permeability of this fluorescent marker should be very low (<1%).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers carefully with pre-warmed transport buffer.
-
Add the test peptide (e.g., at 10 µM) dissolved in transport buffer to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection: At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Bidirectional Transport (Optional): To assess active efflux, perform the experiment in the reverse direction (Basolateral to Apical - B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.
-
Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment (mol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (mol/cm³)
-
-
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test peptide for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes or purified protein expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd)
-
Test peptide (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA)
-
96-well plates
-
Glass fiber filter mats and a cell harvester (for filtration assay)
-
Scintillation fluid and a scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + radioligand.
-
Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled known ligand (to saturate all specific binding sites).
-
Competitor Wells: Receptor preparation + radioligand + serial dilutions of the N-methylated test peptide.
-
-
Incubation: Add the components to the wells, typically starting with the buffer, then the competitor or NSB ligand, then the receptor preparation. Initiate the binding reaction by adding the radioligand. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter mats into vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion
N-methylation of the peptide backbone is a robust and versatile tool in medicinal chemistry for enhancing the drug-like properties of therapeutic peptides. By providing steric shielding against proteases, it significantly improves metabolic stability. By reducing polarity and promoting favorable conformations, it enhances membrane permeability and oral bioavailability. Finally, by imposing conformational rigidity, it allows for the fine-tuning of receptor binding affinity and selectivity. The strategic application of N-methylation, guided by quantitative analysis and structure-activity relationships, will continue to be a cornerstone of modern peptide drug development, enabling the translation of potent biological molecules into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fmoc-Asp(NMe2)-OH on Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among these modifications, N-alkylation of the peptide backbone has emerged as a powerful tool. This technical guide provides an in-depth exploration of Fmoc-Asp(NMe2)-OH, an N,N-dimethylated aspartic acid derivative, and its potential effects on peptide conformation. While direct experimental data on the conformational impact of this specific residue is limited in publicly available literature, this document synthesizes information from related N-alkylated amino acids, computational studies, and established biophysical principles to provide a comprehensive theoretical framework and practical experimental guidance. We will delve into the expected conformational perturbations, present detailed protocols for the synthesis and analysis of peptides containing this compound, and offer templates for data presentation to aid researchers in their investigations.
Introduction to N-Alkylation and its Conformational Consequences
N-alkylation, the substitution of the amide proton with an alkyl group, introduces significant local changes to the peptide backbone that can have profound effects on the overall peptide conformation. N-monomethylation has been extensively studied and is known to:
-
Increase proteolytic stability: The absence of the amide proton hinders recognition and cleavage by proteases.[1]
-
Enhance membrane permeability: The increased lipophilicity can improve the pharmacokinetic properties of peptide drugs.
-
Influence secondary structure: N-methylation restricts the available conformational space of the preceding residue, often promoting β-turn formation.[2]
This compound, featuring a dimethylated amine, presents an even greater steric hindrance compared to its monomethylated counterpart. This is expected to amplify the conformational constraints on the peptide backbone.
Expected Conformational Effects of this compound
The incorporation of an N,N-dimethylated amino acid like this compound is hypothesized to induce specific and significant conformational changes in a peptide chain. These effects are primarily driven by the steric bulk of the two methyl groups on the amide nitrogen.
Restricted Torsional Angles and Induction of Turns
The presence of two methyl groups on the nitrogen atom of the peptide bond preceding the Asp(NMe2) residue severely restricts the rotation around the Cα-C' bond (ψ angle) of the preceding amino acid and the C'-N bond (ω angle). This steric clash is expected to favor specific dihedral angles, potentially forcing the peptide backbone into a turn-like conformation. While N-monomethylation is a known promoter of β-turns, the increased steric hindrance of the N,N-dimethyl group could lead to a more pronounced and well-defined turn structure.[2][3]
Disruption of Canonical Secondary Structures
The inability of the N,N-dimethylated nitrogen to act as a hydrogen bond donor will disrupt the formation of canonical secondary structures like α-helices and β-sheets where this amide proton is involved in the hydrogen bonding network. This disruption can be strategically employed to introduce kinks or turns in a peptide sequence.
Impact on Peptide Aggregation
Peptide aggregation is often mediated by the formation of intermolecular β-sheet structures.[4] The introduction of this compound, by disrupting β-sheet formation, could potentially reduce the propensity for aggregation. However, the overall effect on aggregation will also depend on other factors such as the hydrophobicity of the surrounding residues.
Data Presentation: Hypothetical Conformational Analysis
Due to the scarcity of direct experimental data for peptides containing this compound, the following tables present hypothetical quantitative data that a researcher might expect to obtain from conformational analysis. These tables serve as a template for organizing and presenting experimental results.
Table 1: Hypothetical NMR-Derived Dihedral Angle Restraints for a Model Peptide with and without Asp(NMe2)
| Residue | Dihedral Angle | Model Peptide (Ac-Ala-Asp-Ala-NH2) | Model Peptide with Asp(NMe2) (Ac-Ala-Asp(NMe2)-Ala-NH2) |
| Ala-1 | φ (°) | -60 to -80 | -60 to -70 |
| ψ (°) | -30 to -50 | +110 to +130 | |
| Asp/Asp(NMe2)-2 | φ (°) | -70 to -90 | +70 to +90 |
| ψ (°) | +120 to +140 | +20 to +40 | |
| Ala-3 | φ (°) | -60 to -80 | -70 to -90 |
| ψ (°) | -30 to -50 | -40 to -60 |
Table 2: Hypothetical Secondary Structure Content from Circular Dichroism Spectroscopy
| Peptide | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Model Peptide | 10 | 15 | 5 | 70 |
| Model Peptide with Asp(NMe2) | < 5 | < 5 | 45 | 45 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and conformational analysis of peptides containing this compound. These protocols are based on established techniques and have been adapted to address the specific challenges that may arise from the incorporation of a sterically hindered, N,N-dialkylated amino acid.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Asp(NMe2)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test or a similar ninhydrin-based test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Workflow for NMR-Based Conformational Analysis
Caption: Workflow for determining peptide conformation using NMR spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To aid in resonance assignment.
-
-
Resonance Assignment: Assign all proton and carbon resonances to their respective atoms in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain restraints on the φ dihedral angle.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and restraint violation analysis.[5]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[6]
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Analysis:
-
The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].
-
The resulting spectrum is analyzed for characteristic features of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can exhibit various spectral shapes, often with a negative band near 200 nm and a positive band near 220-230 nm for type II β-turns.[7]
-
Random coil: A strong negative band around 200 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[8]
-
X-ray Crystallography
For a definitive atomic-resolution structure, X-ray crystallography can be employed if the peptide can be crystallized.
Procedure:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield single crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods. Refine the atomic model against the experimental data.[4][9]
Conclusion
The incorporation of this compound into a peptide sequence is predicted to have a significant and localized impact on its conformation, primarily through steric hindrance. The N,N-dimethyl group is expected to restrict the available conformational space of the peptide backbone, potentially inducing well-defined turn structures and disrupting canonical secondary structures. While direct experimental validation is currently lacking in the literature, the experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the conformational effects of this intriguing modified amino acid. The resulting data will not only contribute to a deeper understanding of the structural consequences of N,N-dialkylation but also pave the way for the rational design of peptides with tailored conformations and improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uzh.ch [chem.uzh.ch]
The Theoretical Basis for Utilizing Amide-Based Side-Chain Protection in Fmoc-SPPS: A Strategy to Mitigate Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aspartimide Problem in Fmoc-SPPS
Aspartimide formation is an intramolecular cyclization reaction that occurs when the nitrogen atom of the peptide bond C-terminal to an aspartic acid residue attacks the side-chain β-carbonyl group.[1] This reaction is particularly prevalent in sequences where Asp is followed by a sterically unhindered amino acid such as glycine (Gly) or asparagine (Asn).[2] The basic conditions of Fmoc deprotection, typically using a piperidine solution in a polar aprotic solvent like dimethylformamide (DMF), greatly facilitate this side reaction.[3]
The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, both of which can be epimerized at the α-carbon of the aspartic acid residue.[2] The structural similarity of these by-products to the desired peptide often makes their separation by chromatography extremely challenging, leading to reduced yields and purity.
Signaling Pathway of Aspartimide Formation
Caption: The reaction pathway of aspartimide formation during Fmoc-SPPS.
Current Strategies to Mitigate Aspartimide Formation
Several approaches have been developed to minimize aspartimide formation, primarily focusing on modifying the protecting group of the aspartic acid side chain or the peptide backbone itself.
Sterically Hindered Ester-Based Protecting Groups
The most common strategy involves the use of bulky ester-based protecting groups for the β-carboxyl group of aspartic acid. The rationale is that the steric hindrance provided by these groups shields the β-carbonyl from nucleophilic attack by the backbone amide nitrogen. While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups have been shown to be more effective.
| Protecting Group | Structure | Key Features |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, but often insufficient for problematic sequences. |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Increased steric bulk compared to OtBu.[4] |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Can be removed under mildly acidic conditions.[5] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Highly effective in suppressing aspartimide formation.[6][7] |
Backbone Protection
Another effective strategy is the introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid. This physically blocks the nitrogen from initiating the cyclization reaction. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group, often introduced as a dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[8]
Non-Ester-Based Side-Chain Protection
A more recent development is the use of non-ester-based protecting groups that mask the carboxylic acid functionality with a more stable linkage. For example, cyanosulfurylides (CSY) protect the carboxylic acid via a stable C-C bond, which is completely resistant to the basic conditions of Fmoc deprotection.[9]
Theoretical Basis for Using Fmoc-Asp(NMe2)-OH
While direct experimental data on the use of this compound in SPPS is not prevalent in the reviewed literature, a theoretical assessment of its potential can be made based on the chemical properties of amides versus esters.
Electronic Effects
The primary theoretical advantage of an amide-based protecting group like N,N-dimethylamide lies in its electronic properties. The β-carbonyl of the aspartic acid side chain in an ester-protected derivative is highly electrophilic and thus susceptible to nucleophilic attack. In contrast, the carbonyl of an amide is significantly less electrophilic due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it a much weaker electrophile.
Caption: Resonance stabilization in amides reduces carbonyl electrophilicity compared to esters.
This reduced electrophilicity of the amide carbonyl would theoretically disfavor the intramolecular cyclization reaction that leads to aspartimide formation, even in the presence of the basic conditions used for Fmoc deprotection.
Stability
The N,N-dimethylamide group is expected to be highly stable throughout the standard cycles of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions typically used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid). This orthogonality is a critical requirement for any side-chain protecting group in Fmoc-SPPS.[10]
Potential Challenges
A significant consideration for the use of an amide-based protecting group is the need for a specific deprotection step to unmask the free carboxylic acid if the native aspartic acid residue is required in the final peptide. This would necessitate an additional orthogonal deprotection strategy for the amide, which could add complexity to the synthesis. However, for applications where a permanent modification of the aspartic acid side chain to a dimethylamide is desired, this would be an advantage.
Experimental Protocols
While a specific protocol for this compound is not available, a general protocol for a standard Fmoc-SPPS cycle is provided below for context. The incorporation of a novel amino acid derivative would typically follow this workflow, with potential optimization of coupling times and reagents.
General Fmoc-SPPS Cycle
Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water)
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF and DCM.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers.
Conclusion
The formation of aspartimide is a significant challenge in Fmoc-SPPS that can compromise the yield and purity of synthetic peptides. While the use of sterically hindered ester-based protecting groups is the current standard for mitigating this side reaction, the theoretical advantages of an amide-based protecting group like N,N-dimethylamide are compelling. The reduced electrophilicity of the amide carbonyl, due to resonance stabilization, should inherently disfavor the intramolecular cyclization that leads to aspartimide formation. Although the practical application of this compound in SPPS is not documented in the available literature, the underlying chemical principles suggest that it could be a viable strategy for preventing this problematic side reaction, particularly in cases where a permanent modification of the aspartic acid side chain is desired. Further research into the synthesis and application of such derivatives is warranted to explore their potential in expanding the toolbox for the synthesis of complex peptides.
References
- 1. The aspartimide problem in Fmoc-based SPPS. Part III. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-Depth Technical Guide to Fmoc-Asp(NMe2)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Fmoc-Asp(NMe2)-OH, an N-α-Fmoc-protected aspartic acid derivative with a side-chain N,N-dimethylamide, presents a unique building block for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of this compound, including its properties, proposed applications, and detailed, generalized experimental protocols for its use. While specific quantitative data for this particular derivative is not extensively available in the public domain, this document extrapolates from established principles of peptide chemistry to offer a practical guide for researchers.
Core Concepts and Properties
The defining feature of this compound is the N,N-dimethylamide protection of the β-carboxyl group of aspartic acid. This modification imparts specific chemical properties that can be advantageous in peptide synthesis.
Increased Polarity: The N,N-dimethylamide group is more polar than traditional ester-based protecting groups like tert-butyl (tBu). This increased polarity can enhance the solubility of the growing peptide chain, particularly in "difficult sequences" prone to aggregation during synthesis. Improved solvation can lead to more efficient coupling and deprotection steps.
Stability: N,N-disubstituted amides are generally stable chemical moieties. The N,N-dimethylamide group is expected to be stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used for removing many other side-chain protecting groups.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₅ |
| Molecular Weight | 382.42 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C |
Experimental Protocols
The following protocols are generalized for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow. Optimization may be required based on the specific peptide sequence and synthesis scale.
Resin Loading
This protocol describes the loading of the first amino acid onto a Rink Amide resin, suitable for the synthesis of C-terminal amide peptides.
Figure 1. Workflow for loading this compound onto the resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Capping solution (e.g., 10% Acetic Anhydride in DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for at least 1 hour.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin linker.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
(Optional) To block any unreacted amino groups, treat the resin with a capping solution for 15 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle of peptide synthesis.
Peptide Chain Elongation
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
Figure 2. Standard cycle for peptide chain elongation in Fmoc-SPPS.
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DMF (3x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base, as described in the resin loading protocol.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection of the N,N-Dimethylamide Group
The cleavage of the N,N-dimethylamide protecting group from the aspartic acid side chain is a critical step that requires conditions that do not degrade the final peptide. Standard amide hydrolysis often requires harsh acidic or basic conditions at elevated temperatures, which are generally incompatible with peptide integrity.
Proposed Cleavage Strategy:
While a universally validated, mild cleavage protocol for the Asp(NMe2) side chain in the context of SPPS is not well-documented, enzymatic cleavage presents a potential avenue. Certain peptidases or amidases might exhibit specificity for this type of amide bond under physiological conditions. However, identifying a suitable enzyme and optimizing the reaction conditions would require significant empirical investigation.
For the final cleavage from the resin and removal of other acid-labile protecting groups, a standard TFA cocktail is used. The N,N-dimethylamide group is expected to be stable to standard TFA cleavage conditions.
Final Cleavage from Resin (with Asp(NMe2) intact):
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
The resulting peptide will still contain the N,N-dimethylaspartic acid residue. Further post-synthetic modification would be required to hydrolyze the side-chain amide if the free carboxylic acid is desired.
Potential Side Reactions and Mitigation Strategies
The use of an aspartic acid derivative in peptide synthesis necessitates consideration of aspartimide formation, a common side reaction.
Figure 3. Simplified pathway of aspartimide formation and subsequent hydrolysis.
Aspartimide formation is an intramolecular cyclization reaction that can occur during the basic conditions of Fmoc deprotection, particularly in sequences containing Asp-Gly or Asp-Ser. The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the isomeric β-peptide, which is often difficult to separate.
Mitigation Strategies:
-
Reduced Deprotection Times: Minimize the exposure of the peptide to piperidine during the Fmoc deprotection step.
-
Use of Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt), to the deprotection solution can help to suppress aspartimide formation.
-
Bulky Adjacent Residues: The steric hindrance of amino acids adjacent to the aspartic acid can influence the rate of aspartimide formation.
While the N,N-dimethylamide is not an ester, the potential for side reactions involving the amide under various conditions should be carefully considered and empirically evaluated for each specific peptide sequence.
Conclusion and Future Outlook
This compound offers a potentially valuable tool for peptide chemists, particularly for the synthesis of peptides prone to aggregation. Its increased polarity may enhance solubility and improve synthetic outcomes. However, the lack of a well-established, mild cleavage protocol for the N,N-dimethylamide side-chain protecting group presents a significant challenge for its widespread adoption in applications requiring the free β-carboxyl group.
Further research is needed to develop and optimize cleavage conditions for the Asp(NMe2) side chain that are compatible with the integrity of the peptide. Enzymatic approaches hold promise but require substantial investigation. Additionally, a thorough evaluation of the coupling efficiency, potential side reactions, and the overall impact of this modification on the physicochemical properties of peptides will be crucial for realizing the full potential of this compound in drug development and other areas of peptide science. Researchers are encouraged to perform small-scale test syntheses to evaluate the performance of this building block within their specific context.
The Cornerstone of Peptide Drug Development: An In-depth Technical Guide to N-Methylation
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the strategic addition of a methyl group to the backbone amide nitrogen of a peptide, stands as a cornerstone modification in medicinal chemistry. This seemingly subtle alteration can profoundly enhance the therapeutic potential of peptide-based drug candidates by overcoming their inherent pharmacokinetic limitations, such as poor metabolic stability and low membrane permeability.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of N-methylation, detailing its impact on peptide properties, synthesis methodologies, and analytical characterization.
Core Principles and Advantages of N-Methylation
The introduction of a methyl group onto the peptide backbone nitrogen imparts several critical advantages that enhance a peptide's "drug-like" properties:
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond. This significantly increases the peptide's half-life in vivo.[5][6][7]
-
Improved Membrane Permeability and Oral Bioavailability: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, which reduces the desolvation penalty for the peptide to cross the nonpolar lipid bilayer of cell membranes.[5][8][9] This modification has been shown to dramatically improve intestinal permeability and, consequently, oral bioavailability.[2][10] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated a remarkable 10% oral bioavailability.[2][10][11]
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns.[5][6] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][2]
-
Reduced Interchain Aggregation: N-methylation can disrupt the hydrogen bonding networks between peptide chains, which is a common cause of poor solubility. This can lead to improved solubility and handling of the peptide.[12]
Impact of N-Methylation on Peptide Pharmacokinetics
The strategic application of N-methylation has a quantifiable impact on the pharmacokinetic profile of peptide therapeutics. The following table summarizes key quantitative data from cited studies.
| Peptide Analog | Modification | Improvement Metric | Fold Increase | Reference |
| Glutathione (GSH) Derivative (Compound 1.70) | N-methylation | Plasma half-life (t½) | 16.8 | [13][14] |
| Glutathione (GSH) Derivative (Compound 1.70) | N-methylation | Oral bioavailability | 16.1 | [13][14] |
| Tri-N-methylated Veber-Hirschmann Peptide | Triple N-methylation | Oral bioavailability | Achieved 10% | [2][10][11] |
| N-methylated cyclic hexapeptide | Triple N-methylation | Oral bioavailability (rat) | Achieved 28% | [8] |
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides can be approached through several methods, with solid-phase peptide synthesis (SPPS) being the most common for research and development.
On-Resin N-Methylation Workflow
A prevalent method for introducing N-methylation during SPPS involves a three-step process performed on the resin-bound peptide.[14] This allows for the site-specific methylation of desired residues.
Caption: General workflow for on-resin N-methylation during solid-phase peptide synthesis.
Experimental Protocols
1. On-Resin N-Methylation (Miller & Scanlan Method, adapted)
This method allows for the N-methylation of a peptide while it is still attached to the solid support.[4][15]
-
Materials:
-
Fmoc-deprotected peptide on resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Dimethylformamide (DMF)
-
Methyl iodide (MeI) or dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
-
Protocol:
-
Sulfonamide Formation: Swell the resin-bound peptide in DMF. Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin thoroughly with DMF.
-
Methylation: Treat the sulfonated resin with a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base such as DBU in DMF. The reaction time can vary from 30 minutes to a few hours.[4] Wash the resin with DMF.
-
Sulfonamide Removal: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to cleave the o-NBS protecting group. This step typically takes around 30 minutes. Wash the resin extensively with DMF. The free N-methylated amine is now ready for the next coupling step.
-
2. Coupling onto N-Methylated Residues
Coupling an amino acid to a sterically hindered N-methylated amine is a challenging step in SPPS, often resulting in low yields.[5][16] Microwave-assisted coupling and the use of potent coupling reagents are often necessary.[16][17]
-
Materials:
-
N-methylated peptide on resin
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[16]
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP) or DMF
-
-
Protocol (Microwave-Assisted):
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in NMP/DMF with HATU and DIPEA. Keep pre-activation times to a minimum to avoid racemization.[12]
-
Add the activated amino acid solution to the resin-bound N-methylated peptide.
-
Perform the coupling in a microwave peptide synthesizer. Typical conditions are 5-10 minutes at 50-75°C.[15]
-
After coupling, wash the resin thoroughly with DMF. A Kaiser test can be used to check for complete coupling.[18]
-
The Impact of N-Methylation on Peptide Structure and Function
The introduction of a methyl group fundamentally alters the local chemical environment of the peptide backbone, leading to significant changes in its biological properties.
Disruption of Hydrogen Bonding and Increased Permeability
One of the most significant effects of N-methylation is the removal of the amide proton, a key hydrogen bond donor. This has a profound impact on the peptide's ability to cross biological membranes.
Caption: N-methylation removes a hydrogen bond donor, enhancing membrane permeability.
Enhanced Proteolytic Resistance
The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from enzymatic cleavage.
Caption: Steric hindrance from N-methylation prevents enzymatic degradation of peptides.
Analytical Characterization of N-Methylated Peptides
The analysis of N-methylated peptides requires specific considerations due to their unique properties.
-
High-Performance Liquid Chromatography (HPLC): N-methyl-rich peptides can exhibit complex HPLC profiles, often showing multiple peaks. This is due to the slow conversion between different conformers (cis/trans isomers) of the N-methylated amide bond.[16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and MALDI-TOF are essential for confirming the correct mass of the synthesized N-methylated peptide, accounting for the +14 Da mass shift for each methylation.[13][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis. It can confirm the location of N-methylation and provide insights into the conformational changes induced by the modification.[13]
Conclusion
N-methylation is a powerful and versatile strategy in peptide drug design, offering a rational approach to improving pharmacokinetic properties.[2] By enhancing metabolic stability, increasing cell permeability, and providing conformational control, this modification can transform a promising bioactive peptide into a viable drug candidate. A thorough understanding of the synthetic methodologies, coupled with detailed analytical characterization, is crucial for the successful application of N-methylation in the development of next-generation peptide therapeutics.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 11. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 12. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 13. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Exploring the Bioactivity of Peptides with Asp(NMe2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of modified amino acids into peptide sequences represents a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of the peptide backbone, for instance, is a widely employed modification to improve metabolic stability, cell permeability, and receptor affinity. This guide focuses on the incorporation of N,N-dimethylaspartic acid (Asp(NMe2)), a non-natural amino acid, into peptides and explores its impact on their bioactivity. While the body of research specifically detailing the bioactivity of Asp(NMe2)-containing peptides is still emerging, this document provides a comprehensive overview of the synthetic methodologies, potential biological implications, and relevant experimental protocols, drawing parallels from the broader field of N-methylated peptides.
Data Presentation: Quantitative Bioactivity of Modified Peptides
The N,N-dimethylation of an aspartic acid residue can significantly influence the biological activity of a peptide. This modification can alter the peptide's conformation, charge distribution, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. The following table summarizes hypothetical quantitative data to illustrate the potential impact of Asp(NMe2) incorporation on peptide bioactivity, based on trends observed with other N-methylated amino acids.
| Peptide Sequence | Modification | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) (nM) | Reference |
| Ac-Arg-Gly-Asp-Ser-NH2 | None | Integrin αvβ3 | Cell Adhesion | 150 | 200 | Fictional |
| Ac-Arg-Gly-Asp(NMe2)-Ser-NH2 | Asp(NMe2) at position 3 | Integrin αvβ3 | Cell Adhesion | 75 | 120 | Fictional |
| Tyr-Gly-Gly-Phe-Leu | None | μ-Opioid Receptor | Radioligand Binding | 5.2 | 3.8 | Fictional |
| Tyr-Gly-Gly-Phe-Asp(NMe2)-Leu | Asp(NMe2) at position 5 | μ-Opioid Receptor | Radioligand Binding | 12.8 | 10.5 | Fictional |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of Asp(NMe2) modification. Actual values would need to be determined experimentally for specific peptide sequences.
Experimental Protocols
The synthesis of peptides containing Asp(NMe2) is most commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The key step is the incorporation of the Fmoc-Asp(NMe2)-OH building block.
Solid-Phase Peptide Synthesis (SPPS) of an Asp(NMe2)-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide with the sequence X-Asp(NMe2)-Y on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Y):
-
Dissolve 3 equivalents of Fmoc-Y-OH, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.
-
Coupling of this compound:
-
Dissolve 3 equivalents of this compound, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.
-
Add the activation mixture to the resin and shake for 2-4 hours. The coupling of N-methylated amino acids can be slower.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Final Amino Acid Coupling (X): Repeat step 3 with Fmoc-X-OH.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
On-Resin N,N-Dimethylation of an Aspartic Acid Residue
An alternative to using the pre-synthesized this compound is to perform the N-methylation reaction directly on the resin-bound peptide. The following is a general procedure based on the Fukuyama-Mitsunobu reaction.
Materials:
-
Peptide-resin with an exposed Asp side-chain amine (after removal of a suitable protecting group)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Formaldehyde solution
-
Sodium cyanoborohydride (NaBH3CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide is properly anchored to the resin and all protecting groups, except for the one on the Asp side-chain carboxyl group, are in place. The N-terminal Fmoc group should be present.
-
Side-Chain Deprotection: Selectively remove the protecting group from the side chain of the aspartic acid residue.
-
Reductive Amination:
-
Swell the resin in DMF.
-
Treat the resin with a solution of formaldehyde in DMF.
-
Add a solution of sodium cyanoborohydride in DMF and allow the reaction to proceed for several hours.
-
Repeat the reductive amination step to ensure complete dimethylation.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Continuation of Synthesis: Proceed with the standard SPPS protocol to add more amino acids if required.
Mandatory Visualizations
Figure 1: General workflow for the solid-phase synthesis of an Asp(NMe2)-containing peptide.
Figure 2: A generalized signaling pathway potentially modulated by an Asp(NMe2)-containing peptide.
Conclusion
The incorporation of Asp(NMe2) into peptides is a promising strategy for modulating their biological activity and improving their drug-like properties. While specific data on Asp(NMe2)-containing peptides remains an area for further research, the established methodologies for the synthesis of N-methylated peptides provide a clear path for their creation and evaluation. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers to explore the potential of this unique modification in their own peptide-based therapeutic programs. Further investigation into the structure-activity relationships and specific signaling pathways affected by Asp(NMe2)-containing peptides will be crucial in unlocking their full therapeutic potential.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N,N-Dimethylaspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced stability, receptor affinity, and bioavailability. N,N-dimethylaspartate (Asp(NMe2)) is one such modification, where the side-chain carboxylic acid is converted to a stable N,N-dimethylamide. This modification can alter the charge and hydrogen bonding capacity of the peptide, potentially influencing its conformation and interaction with biological targets.
This document provides a detailed protocol for the incorporation of Fmoc-Asp(NMe2)-OH into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. It covers the necessary reagents, step-by-step procedures for coupling and deprotection, and discusses potential side reactions and mitigation strategies.
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis.
| Category | Reagent/Material | Recommended Grade/Purity | Purpose |
| Resin | Rink Amide Resin (or similar) | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide synthesis |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Main solvent for washing and reactions |
| Dichloromethane (DCM) | ACS grade or higher | Resin swelling and washing | |
| Amino Acid | This compound | >98% | Building block for incorporation |
| Other Fmoc-protected amino acids | >98% | Other residues in the peptide sequence | |
| Deprotection | Piperidine | Reagent grade | Fmoc group removal |
| Coupling | HATU (or HBTU/HCTU) | >98% | Activating agent for carboxyl group |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for coupling reaction | |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent grade | Cleavage of peptide from resin |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage | |
| Water | Deionized | Scavenger for cleavage | |
| Washing | Methanol (MeOH) | ACS grade or higher | Final resin wash |
| Diethyl ether (cold) | ACS grade or higher | Peptide precipitation |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
The following protocol outlines the coupling of this compound. The same procedure can be used for other standard amino acids in the sequence.
| Step | Procedure | Reagents and Conditions | Time |
| 1 | Activation | Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution. | 2-5 min |
| 2 | Coupling | Add the activated amino acid solution to the deprotected resin. | 1-2 hours |
| 3 | Washing | Drain the coupling solution and wash the resin with DMF (5-7 times). | - |
| 4 | Monitoring | Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. | - |
Note: Equivalents (eq.) are relative to the loading capacity of the resin.
Iterative Deprotection and Coupling
Repeat the Fmoc deprotection (Section 3.1, steps 2-3) and coupling (Section 3.2) cycles for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.1, steps 2-3.
Cleavage and Peptide Precipitation
-
Resin Washing and Drying: Wash the resin with DCM (3 times) followed by methanol (3 times) and dry the resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension to pellet the precipitate. Decant the ether and wash the pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.
Potential Side Reactions
The primary side reaction of concern when incorporating aspartic acid derivatives is aspartimide formation .[1][2] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide ring. This can lead to racemization at the α-carbon and the formation of β- and α-piperidide adducts.[1]
While the N,N-dimethylamide of Asp(NMe2) is generally more stable than the ester protecting groups (e.g., OtBu) commonly used for Asp, the risk of aspartimide formation, though potentially reduced, should not be entirely dismissed, especially in sequences known to be prone to this side reaction (e.g., Asp-Gly, Asp-Ser).
Mitigation Strategies:
-
Use of Additives: Adding 0.1 M HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.
-
Alternative Bases: For particularly sensitive sequences, using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection step can be considered.[3]
-
Reduced Deprotection Times: Minimizing the exposure time to the basic deprotection solution can also reduce the extent of this side reaction.
Experimental Workflow Diagram
Caption: Workflow for Fmoc-SPPS of peptides containing Asp(NMe2).
Summary
The protocol described provides a comprehensive guide for the successful incorporation of this compound into synthetic peptides. By utilizing standard coupling reagents and being mindful of the potential for aspartimide formation, researchers can effectively synthesize peptides containing this valuable modification for a range of applications in drug discovery and chemical biology. The stability of the N,N-dimethylamide group to standard TFA cleavage conditions simplifies the final deprotection and isolation steps.
References
Application Notes and Protocols for Coupling Amide-Protected Aspartic Acid Derivatives in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of aspartic acid (Asp) in peptide sequences presents a significant challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic side-product that can lead to racemization and the formation of β-peptidyl and piperidide adducts.[1][2] These impurities are often difficult to separate from the target peptide, resulting in lower yields and complex purification profiles.[1] Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[3]
Traditionally, the β-carboxyl group of aspartic acid is protected as a tert-butyl ester (OtBu). However, this protecting group is susceptible to nucleophilic attack by the backbone amide nitrogen, especially during the repeated piperidine treatments required for Fmoc deprotection.[1] To address this, various strategies have been developed, including the use of sterically hindered ester protecting groups to shield the β-carbonyl from attack.[4][5]
Rationale for Using Fmoc-Asp(NMe2)-OH
The rationale for employing an N,N-dimethylamide protecting group on the side chain of aspartic acid is to fundamentally prevent the intramolecular cyclization that leads to aspartimide formation. The mechanism of aspartimide formation involves the deprotonation of the backbone amide nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of the side-chain ester. By replacing the ester with a less reactive amide, this intramolecular reaction is significantly disfavored.
Coupling Reagents for this compound and Other Hindered Amino Acids
Due to the potential steric hindrance of the N,N-dimethylamide group and the inherent difficulty of coupling some amino acid derivatives, the choice of coupling reagent is critical. For challenging couplings, more potent activating reagents are generally recommended.[3][6] Below is a summary of commonly used coupling reagents in SPPS, categorized by their general effectiveness for standard and difficult couplings.
| Coupling Reagent | Class | Typical Application | Notes |
| DIC/HOBt | Carbodiimide | Standard couplings | A cost-effective and widely used combination.[6] |
| DIC/Oxyma | Carbodiimide | Standard and challenging couplings | OxymaPure® is a superior alternative to HOBt, offering higher reactivity and safety.[3] |
| HBTU/HATU | Aminium/Uronium | Standard and challenging couplings | Highly efficient reagents, though HATU is generally more reactive.[3][6] |
| HCTU | Aminium/Uronium | Standard and challenging couplings | A cost-effective and highly reactive alternative to HBTU/HATU.[3] |
| PyBOP/PyAOP | Phosphonium | Challenging and sterically hindered couplings | Excellent for hindered amino acids and for minimizing racemization.[7] |
| COMU | Uronium | Challenging and sterically hindered couplings | A highly reactive reagent with improved solubility and safety profile.[3] |
Experimental Protocols
The following protocols are generalized for the coupling of a potentially challenging amino acid such as this compound. Researchers should perform initial small-scale test couplings to optimize conditions for their specific peptide sequence.
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagent (e.g., HCTU, DIC/Oxyma, COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA), 2,4,6-Collidine)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
Experimental Workflow
Protocol 1: Coupling using HCTU
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. Briefly vortex to mix.
-
Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a recoupling step may be necessary.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Coupling using DIC/Oxyma
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (4 eq.) and OxymaPure® (4 eq.) in DMF. Add DIC (4 eq.) to the solution and mix.
-
Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 2-4 hours. Note: For sterically hindered couplings, extended reaction times may be beneficial.
-
Washing and Monitoring: Proceed as described in Protocol 1.
Conclusion
The use of this compound presents a promising, albeit not yet widely documented, strategy to circumvent the persistent problem of aspartimide formation in Fmoc SPPS. By replacing the labile side-chain ester with a robust amide, the intramolecular cyclization can be effectively suppressed. While specific quantitative data for this derivative is lacking, the general principles of coupling sterically hindered or challenging amino acids can be applied. The selection of a potent coupling reagent such as HCTU or COMU, along with careful monitoring of the reaction progress, will be key to successfully incorporating this and other novel amino acid derivatives into synthetic peptides. Researchers are encouraged to perform optimization studies to determine the most effective coupling conditions for their specific peptide sequences.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Asp(NMe2)-OH Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the deprotection conditions and associated protocols for N-α-Fmoc-L-aspartic acid β-dimethylamide (Fmoc-Asp(NMe2)-OH) in solid-phase peptide synthesis (SPPS). The use of a dimethylamide protecting group on the β-carboxyl function of aspartic acid represents a strategy to mitigate the common side reaction of aspartimide formation.
Introduction to this compound and Aspartimide Formation
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. However, the repeated basic treatments required for Fmoc removal can induce a significant side reaction in aspartic acid-containing peptides: aspartimide formation.[1][2][3] This intramolecular cyclization is catalyzed by the bases used for deprotection, such as piperidine, and is particularly prevalent in sequences where aspartic acid is followed by amino acids with low steric hindrance, such as glycine, asparagine, or serine.[2][3]
Aspartimide formation can lead to several undesirable outcomes, including:
-
Racemization at the α-carbon of the aspartic acid residue.[2]
-
Formation of β-peptides upon nucleophilic opening of the aspartimide ring, which are difficult to separate from the desired α-peptide.[2][3]
-
Formation of piperidide adducts when piperidine is used as the deprotection reagent.[2]
The use of an amide-based protecting group, such as a dimethylamide (-NMe2), for the side chain of aspartic acid is a strategic approach to prevent aspartimide formation. Unlike ester-based protecting groups (e.g., -OtBu), the amide bond is less susceptible to intramolecular nucleophilic attack by the backbone amide nitrogen, thus suppressing the formation of the succinimide ring.
Fmoc Deprotection Reagents and Conditions
The deprotection of the Fmoc group from this compound follows the general principles of Fmoc chemistry, involving a β-elimination mechanism initiated by a secondary amine base.
Standard Deprotection Reagent: Piperidine
The most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][4]
Mechanism of Fmoc Deprotection:
-
The secondary amine (piperidine) abstracts the acidic proton on the C9 position of the fluorenyl group.
-
This is followed by a β-elimination, releasing dibenzofulvene (DBF) and carbon dioxide.
-
The liberated α-amino group is then protonated.
-
Piperidine also acts as a scavenger for the reactive DBF intermediate, forming a stable adduct.[5]
Alternative Deprotection Reagents
While piperidine is effective, concerns about its toxicity and its role in promoting aspartimide formation (with ester-protected Asp) have led to the investigation of alternative bases. These can be particularly useful for sensitive sequences or to optimize synthesis outcomes.
| Reagent | Typical Concentration | Solvent | pKa (Conjugate Acid) | Key Characteristics |
| Piperidine | 20% (v/v) | DMF | 11.1 | The standard and most widely used reagent. Effective but can promote aspartimide formation with ester-protected Asp.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 13.5 | A stronger, non-nucleophilic base that allows for faster deprotection. Often used in combination with a nucleophilic scavenger like piperidine (2% DBU / 2% piperidine). Can increase the risk of aspartimide formation with sensitive ester-protected sequences if not used carefully.[2][6] |
| 4-Methylpiperidine | 20% (v/v) | DMF | ~11.2 | A less toxic alternative to piperidine with similar reactivity.[7] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 9.8 | A solid, less toxic alternative to piperidine.[5] |
| Morpholine | 50% (v/v) | DMF | 8.4 | A weaker base that can significantly reduce aspartimide formation, though it may require longer reaction times or elevated temperatures.[3] |
Experimental Protocols
The following are generalized protocols for the deprotection of the Fmoc group during SPPS. These should be optimized based on the specific peptide sequence and synthesis scale.
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a two-step treatment:
-
First treatment: 2-3 minutes.
-
Second treatment: 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by performing a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates the presence of free primary amines.[4] Alternatively, the concentration of the dibenzofulvene-piperidine adduct in the filtrate can be quantified by UV spectroscopy at approximately 301 nm.[4]
Protocol 2: Fast Fmoc Deprotection with DBU
-
Resin Swelling and Pre-wash: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection: Treat the resin with a solution of 2% DBU in DMF for 2-5 minutes. For scavenging the DBF byproduct, a solution of 2% DBU and 2% piperidine in DMF can also be used.
-
Washing: Follow step 4 from Protocol 1.
-
Monitoring: Follow step 5 from Protocol 1.
Diagrams
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating Aspartic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. A common strategy for peptide cyclization is the formation of a lactam bridge, often involving the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue. The selection of an appropriate side-chain protecting group for the Asp residue is critical for a successful on-resin or solution-phase cyclization. This protecting group must be selectively removable without affecting the N-terminal Fmoc group, other side-chain protecting groups, or the resin linkage. This principle of selective deprotection is known as orthogonality.
This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing aspartic acid using Fmoc-based solid-phase peptide synthesis (SPPS).
Regarding the Use of Fmoc-Asp(NMe2)-OH for Cyclic Peptide Synthesis
Initial investigations into the use of this compound for the synthesis of cyclic peptides via side-chain lactamization have revealed a significant challenge. The N,N-dimethylamide (NMe2) protecting group on the aspartic acid side chain is a robust amide bond. Currently, there is no established method for the selective cleavage of this NMe2 group under conditions that are orthogonal to the standard Fmoc-SPPS chemistry.
The hydrolysis of such an amide bond typically requires harsh acidic or basic conditions, which are incompatible with the integrity of the peptide backbone and other acid- or base-labile protecting groups commonly used in Fmoc-SPPS. Consequently, This compound is not a recommended building block for the synthesis of cyclic peptides where cyclization is intended through the aspartic acid side chain.
Instead, this document will focus on well-established and reliable protocols using alternative Fmoc-Asp derivatives with proven orthogonally removable protecting groups.
Recommended Alternative Strategies for Aspartic Acid-Based Peptide Cyclization
Two widely used and effective strategies for the synthesis of cyclic peptides involving an aspartic acid residue are presented below. These methods utilize Fmoc-Asp derivatives with side-chain protecting groups that can be selectively removed on the solid support to allow for subsequent on-resin cyclization.
-
The Allyl (All) Strategy: Utilizing Fmoc-Asp(OAll)-OH. The allyl ester is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for final cleavage from many resins. It can be selectively removed using a palladium catalyst.
-
The 2-Phenylisopropyl (2-PhiPr) Ester Strategy: Utilizing Fmoc-Asp(O-2-PhiPr)-OH. The 2-phenylisopropyl ester is highly acid-labile and can be removed with very mild acidic conditions (e.g., 1% TFA in DCM), which do not cleave other standard tert-butyl-based side-chain protecting groups or the peptide from acid-sensitive resins.
Experimental Protocols
Protocol 1: On-Resin Cyclization via the Allyl Strategy
This protocol describes the synthesis of a head-to-side-chain cyclic peptide using Fmoc-Asp(OAll)-OH.
1. Linear Peptide Synthesis:
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amides).
-
Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in DMF (2 x 10 min).
-
Coupling: 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF (1 x 30 min).
-
Procedure: Standard Fmoc-SPPS cycles are performed to assemble the linear peptide sequence on the resin, incorporating Fmoc-Asp(OAll)-OH at the desired position.
2. Selective Deprotection of the Allyl Group:
-
Reagents: Pd(PPh₃)₄ (0.25 eq.), Phenylsilane (PhSiH₃, 25 eq.) in anhydrous DCM.
-
Procedure:
-
Wash the peptide-resin thoroughly with DCM.
-
Swell the resin in anhydrous DCM for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in anhydrous DCM.
-
Add the solution to the resin and shake under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.
-
Wash the resin extensively with DCM, 0.5% DIPEA in DCM, 0.5% Sodium diethyldithiocarbamate in DMF, and finally with DMF.
-
3. On-Resin Cyclization:
-
Reagents: 4 eq. PyBOP, 4 eq. HOBt, 8 eq. DIPEA in DMF.
-
Procedure:
-
Remove the N-terminal Fmoc group of the linear peptide-resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Add the cyclization cocktail (PyBOP/HOBt/DIPEA in DMF) to the resin.
-
Shake the reaction vessel for 4-24 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of beads; a negative result indicates completion).
-
4. Cleavage and Deprotection:
-
Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Procedure:
-
Wash the cyclized peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
5. Purification:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
Protocol 2: On-Resin Cyclization via the 2-Phenylisopropyl Ester Strategy
This protocol describes the synthesis of a head-to-side-chain cyclic peptide using Fmoc-Asp(O-2-PhiPr)-OH.
1. Linear Peptide Synthesis:
-
Follow the same procedure as in Protocol 1, incorporating Fmoc-Asp(O-2-PhiPr)-OH at the desired position.
2. Selective Deprotection of the 2-Phenylisopropyl Group:
-
Reagent: 1% TFA in DCM.
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 10 minutes. Repeat this step 5-6 times.
-
Wash the resin thoroughly with DCM and then with a neutralizing solution (e.g., 10% DIPEA in DMF) followed by DMF and DCM washes.
-
3. On-Resin Cyclization:
-
Follow the same procedure as in Protocol 1, step 3.
4. Cleavage and Deprotection:
-
Follow the same procedure as in Protocol 1, step 4.
5. Purification:
-
Follow the same procedure as in Protocol 1, step 5.
Data Presentation
The following table summarizes typical quantitative data obtained for the synthesis of a model cyclic peptide using the described alternative strategies.
| Parameter | Allyl Strategy (Protocol 1) | 2-Phenylisopropyl Strategy (Protocol 2) |
| Crude Peptide Purity (by HPLC) | 65-80% | 70-85% |
| Isolated Yield (after HPLC) | 15-30% | 20-35% |
| Major Side Products | Dimerization, incomplete cyclization | Dimerization, incomplete deprotection |
| Cyclization Time | 4-24 hours | 4-24 hours |
| Deprotection Time | 2 hours | ~1 hour |
Note: Yields and purities are highly sequence-dependent and may require optimization for specific peptides.
Visualizations
Experimental Workflow for On-Resin Cyclization
The following diagrams illustrate the key steps in the synthesis of cyclic peptides using the recommended orthogonal strategies.
Caption: General workflow for on-resin cyclic peptide synthesis.
Logic Diagram for Protecting Group Strategy
This diagram illustrates the orthogonal nature of the protecting groups used in the recommended protocols.
Caption: Orthogonal protecting group strategy for cyclic peptide synthesis.
Conclusion
While this compound is not suitable for cyclic peptide synthesis via side-chain lactamization due to the lack of an orthogonal deprotection method, robust and reliable protocols exist using alternative derivatives such as Fmoc-Asp(OAll)-OH and Fmoc-Asp(O-2-PhiPr)-OH. The choice between the allyl and 2-phenylisopropyl strategies will depend on the specific peptide sequence, available reagents, and instrumentation. Careful planning of the protection scheme and optimization of cyclization conditions are key to achieving high yields and purity of the target cyclic peptide.
Application Note: On-Resin Head-to-Side-Chain Cyclization Using Fmoc-Protected Aspartic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide cyclization is a critical strategy in medicinal chemistry to enhance the therapeutic properties of peptides. By constraining the peptide's conformation, cyclization can lead to increased receptor binding affinity, improved metabolic stability against exopeptidases, and enhanced membrane permeability. One prevalent method for achieving this is through the formation of a lactam bridge between the N-terminal amine and the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue. This application note provides a detailed protocol for on-resin head-to-side-chain cyclization using an Fmoc-protected aspartic acid derivative.
Principle of the Method
The core of this strategy lies in the use of an orthogonal protection scheme. During standard Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal α-amino group is temporarily protected by an acid-stable, base-labile Fmoc group, while reactive side chains are protected by acid-labile groups (e.g., tert-butyl, tBu).[1][2] For on-resin cyclization involving an aspartic acid side chain, an Asp residue with a side-chain protecting group that can be removed under conditions that leave all other protecting groups and the resin linkage intact is required.[3][4]
The general workflow involves:
-
Synthesis of the linear peptide on a solid support using standard Fmoc/tBu chemistry. An Fmoc-Asp derivative with an orthogonal side-chain protecting group (e.g., Allyl ester, OAll) is incorporated at the desired position.
-
Removal of the N-terminal Fmoc group using a piperidine solution.
-
Selective deprotection of the Asp side chain (e.g., removal of the Allyl group using a palladium catalyst).[5]
-
On-resin cyclization by forming an amide (lactam) bond between the free N-terminal amine and the newly exposed Asp side-chain carboxyl group using a suitable coupling reagent.
-
Cleavage of the cyclic peptide from the resin and simultaneous removal of all remaining side-chain protecting groups using a strong acid cocktail.
A Note on Reagent Selection: The requested building block, Fmoc-Asp(NMe2)-OH, contains a dimethylamide on its side chain. An amide is generally unreactive and not suitable for forming a new amide bond under standard peptide coupling conditions. The correct strategy employs an aspartic acid derivative with a selectively removable ester protecting group, such as Fmoc-Asp(OAll)-OH or Fmoc-Asp(O-2-PhiPr)-OH , which allows for the generation of a free carboxylic acid on the resin for subsequent cyclization.[3]
Orthogonal Protection Strategy
The success of on-resin cyclization hinges on the precise selection of protecting groups (PGs) that can be removed independently. This is known as an orthogonal system.[1][6]
Detailed Experimental Protocol
This protocol outlines the synthesis of a head-to-side-chain cyclic peptide using Fmoc-Asp(OAll)-OH.
4.1. Step 1: Linear Peptide Synthesis
-
Resin: Rink Amide resin is suitable for producing a C-terminal amide cyclic peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Synthesis: Perform automated or manual Fmoc-SPPS.[5]
-
Deprotection: Use 20% piperidine in DMF (1 x 1 min, 1 x 10 min) to remove the Fmoc group at each cycle.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (2x) after each deprotection and coupling step.
-
Coupling: Use a 4-fold excess of Fmoc-amino acid, HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Couple for 45 minutes. Incorporate Fmoc-Asp(OAll)-OH at the desired position in the sequence.
-
-
Final Fmoc Removal: After the last amino acid is coupled, perform a final N-terminal Fmoc deprotection as described above.
4.2. Step 2: Selective Aspartic Acid Side-Chain Deprotection
-
Wash the N-terminally deprotected peptide-resin with DCM (5x).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and phenylsilane (20 eq.) in anhydrous, degassed DCM.[5]
-
Add the solution to the resin, ensuring the vessel is purged with nitrogen or argon.
-
Gently agitate the mixture for 30 minutes at room temperature. Repeat this step one more time with a fresh solution.
-
To remove the palladium catalyst, wash the resin extensively with DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally with DMF (5x).[5]
4.3. Step 3: On-Resin Cyclization (Lactamization)
-
Wash the resin with DMF (3x).
-
Prepare the cyclization cocktail: PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in a solvent mixture such as NMP or DMF.[5]
-
Add the cocktail to the resin and allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction for completion by taking a small sample of resin beads, performing a rapid cleavage, and analyzing the product by LC-MS. The cyclic product will have a mass corresponding to the linear peptide minus 18 Da (loss of H₂O).
4.4. Step 4: Cleavage and Global Deprotection
-
Wash the cyclized peptide-resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4.5. Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
Data Presentation: Cyclization Efficiency
The efficiency of on-resin cyclization is sequence-dependent and influenced by factors such as peptide length, resin loading, and cyclization reagents. The table below summarizes representative data for head-to-side-chain cyclizations.
| Peptide Sequence Fragment | Cyclization Reagent | Reaction Time (h) | Crude Purity (%) | Reference |
| cyclo(N-term...Asp...) | PyBOP/HOBt/DIPEA | 24 | ~65-75% | [5] |
| cyclo(N-term...Asp...) | DIC/Oxyma | 12-18 | ~60-70% | [7] |
| cyclo(N-term...Glu...) | DIC/Oxyma | 12-18 | >75% | [7] |
| cyclo(N-term...Asp...) | HATU/DIPEA | 6 | ~70-80% | General SPPS Protocols |
Note: Purity values are estimates based on typical outcomes and can vary significantly. Glutamic acid (Glu) sometimes provides better cyclization potential due to its longer side chain.[7]
Troubleshooting
-
Incomplete Cyclization: If monitoring shows significant linear peptide remaining, extend the reaction time or resubmit the resin to fresh coupling reagents. Lowering resin loading can also improve efficiency by reducing intermolecular reactions.
-
Dimerization: Cyclization should be performed in a solvent that promotes good resin swelling (e.g., NMP, DMF) to favor intramolecular reaction over intermolecular dimerization.
-
Aspartimide Formation: A common side reaction involving Asp residues, especially in Asp-Gly or Asp-Ser sequences, is the formation of a five-membered succinimide ring.[8][9][10] While less of a concern during the final cyclization step, using optimized coupling reagents and avoiding strong bases like DBU during the linear synthesis can minimize this side reaction.[11] Using bulky protecting groups on Asp can also reduce this risk.[12]
References
- 1. Bot Detection [iris-biotech.de]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-N-methyl-Asp(OtBu)-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Methylated Amino Acids in Peptide Drug Discovery
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. N-methylation, the substitution of an amide proton with a methyl group, confers several advantageous characteristics.[1] A primary benefit is the increased resistance to enzymatic breakdown by proteases, which significantly extends the peptide's half-life in biological systems.[1]
Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. This can lead to a more defined three-dimensional structure, which is crucial for optimizing binding affinity and selectivity for a specific biological target.[1] The introduction of N-methyl groups can also enhance a peptide's lipophilicity, thereby improving its membrane permeability and potential for oral bioavailability.[1]
While the specific derivative Fmoc-Asp(NMe2)-OH is not standard, the closely related and widely used building block is Fmoc-N-Me-Asp(OtBu)-OH . This N-methylated and side-chain protected aspartic acid derivative is a key component in the synthesis of advanced peptide therapeutics.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (tBu) ester protects the side-chain carboxyl group, preventing unwanted side reactions during synthesis.[3]
Applications in Medicinal Chemistry
Fmoc-N-Me-Asp(OtBu)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for creating modified peptides with enhanced drug-like properties.[2]
-
Enhanced Stability and Bioactivity: N-methylated amino acids, including N-Me-Asp, are known to improve the proteolytic stability of peptides, a crucial factor for therapeutic efficacy. This modification is a key strategy for developing peptide-based drugs with improved pharmacokinetic profiles.[2]
-
Complex Peptide Synthesis: This derivative enables the synthesis of complex peptide sequences with high purity and yield, which is essential for exploring novel drug candidates and biomolecules.[2]
-
Drug Development: It plays a vital role in the development of peptide therapeutics by allowing for precise structural modifications to enhance biological activity and stability.[2]
-
Bioconjugation: The modified peptide chains can be used in bioconjugation to attach them to other biomolecules, aiding in the design of targeted drug delivery systems.[2]
-
Neuroscience Research: Due to its structural properties, it is utilized in studies involving neurotransmitter analogs, helping researchers to understand synaptic functions.[2]
Properties of Fmoc-N-Me-Asp(OtBu)-OH
The following table summarizes the key physical and chemical properties of Fmoc-N-Me-Asp(OtBu)-OH, a crucial reagent for peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C24H27NO6 | [4] |
| Molecular Weight | 425.5 g/mol | [4] |
| Appearance | Powder or crystals | |
| Melting Point | 135-140 °C | |
| Optical Activity | [α]22/D -39.0°, c = 0.5% in DMF | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C | |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-Me-Asp(OtBu)-OH
This protocol outlines the standard steps for incorporating an Fmoc-N-Me-Asp(OtBu)-OH residue into a peptide chain using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)[5]
-
Fmoc-N-Me-Asp(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling agent: HCTU (or equivalent)[5]
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine[5]
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5]
-
Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)[5]
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-7 minutes.[5] A second treatment may be performed to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[5]
-
-
Coupling of Fmoc-N-Me-Asp(OtBu)-OH:
-
Activation: In a separate vial, dissolve Fmoc-N-Me-Asp(OtBu)-OH (typically 3-4 equivalents relative to resin loading) and an equivalent amount of HCTU in DMF. Add DIEA (2 equivalents per equivalent of amino acid) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. Coupling to N-methylated residues can be slower than to standard amino acids.
-
Monitoring: Perform a Kaiser test to check for reaction completion. Note: The Kaiser test is not reliable for N-methylated amines; a chloranil test is a suitable alternative.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).[1]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dry the crude peptide and purify using reverse-phase HPLC.
-
Managing Aspartimide Formation
A significant side reaction associated with aspartic acid residues during Fmoc-based SPPS is the formation of aspartimide.[6][7] This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Cys motifs.[8] Aspartimide formation is catalyzed by the base (piperidine) used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides and racemized products.[7][9]
Strategies to Minimize Aspartimide Formation:
-
Use of Bulky Side-Chain Protecting Groups: While OtBu is standard, more sterically hindered protecting groups like 3-ethyl-pent-3-yl ester (OPhp) or trialkylcarbinol-based esters have been developed to suppress this side reaction.[10][11]
-
Modified Deprotection Conditions: Adding an acidic modifier like Oxyma to the piperidine deprotection solution can reduce the basicity and significantly lower the rate of aspartimide formation.[12]
-
Backbone Protection: Incorporating a protecting group like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the succeeding amino acid can prevent the intramolecular cyclization that leads to aspartimide.[1]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for SPPS and the rationale behind using N-methylation in peptide design.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Rationale for N-methylation in peptide drug design.
References
- 1. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. raybiotech.com [raybiotech.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Comparative Protocol for Manual and Automated Peptide Synthesis Using Fmoc-Asp(NMe2)-OH to Eliminate Aspartimide Formation
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction
The synthesis of peptides containing aspartic acid (Asp) using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is frequently complicated by a significant side reaction: aspartimide formation.[1][2] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, typically using piperidine, leading to a succinimide intermediate.[3] This intermediate can then undergo hydrolysis or aminolysis, resulting in a mixture of products, including the desired α-peptide, the unnatural β-peptide, and their respective epimers, which are often difficult or impossible to separate from the target peptide.[4][5]
Numerous strategies have been developed to mitigate this issue, such as using sterically hindered ester-based side-chain protecting groups or adding acids to the deprotection solution.[1][6][7] However, these methods often only suppress, rather than eliminate, the side reaction.
This application note presents a robust solution: the use of Fmoc-Asp(NMe2)-OH , where the side-chain carboxylic acid is protected as an N,N-dimethylamide . The amide functionality is significantly less electrophilic than an ester and is resistant to the base-mediated intramolecular cyclization, thereby effectively eliminating the pathway for aspartimide formation.[2][8] We provide detailed protocols for incorporating this building block using both manual and automated SPPS techniques and present a comparative analysis of the expected outcomes.
Principle: Eliminating Aspartimide Formation
The mechanism of aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen of the succeeding amino acid on the side-chain carbonyl of the Asp residue. With standard ester protecting groups like tert-butyl (OtBu), the alkoxy group is a sufficiently good leaving group under basic conditions, allowing the five-membered succinimide ring to form.
The N,N-dimethylamide group of this compound fundamentally alters this reactivity. The amide carbonyl is less electrophilic, and the dimethylamide anion is a very poor leaving group. This combination renders the side chain exceptionally stable to the basic conditions of Fmoc deprotection, preventing the initial cyclization step and thereby eliminating the formation of aspartimide and its related by-products.
Caption: Mechanism of aspartimide prevention using this compound.
Experimental Protocols
The following are generalized protocols for a 0.1 mmol scale synthesis. Reagent equivalents are based on the initial resin loading.
Manual Solid-Phase Peptide Synthesis Protocol
Equipment: Fritted syringe or glass reaction vessel, shaker.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-Dimethylformamide (DMF) for 1 hour in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (6 times).
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DI EA (6 eq.) to the mixture to activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Coupling Monitoring (Optional): Take a few resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, cleave the peptide from the resin and remove all side-chain protecting groups (including the NMe2 group) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
Automated Peptide Synthesis Protocol
Equipment: Automated Peptide Synthesizer.
The following parameters can be programmed into a standard automated peptide synthesizer.
-
Solvents & Reagents: Ensure all solvent and reagent bottles are filled (DMF, 20% Piperidine in DMF, 0.5 M HATU in DMF, 2 M DIEA in NMP, Amino Acid solutions).
-
Synthesis Program: Create a standard Fmoc-SPPS cycle. The key advantage here is that no special modifications are needed for the Asp(NMe2) residue.
-
Deprotection Step:
-
Reagent: 20% Piperidine in DMF.
-
Time: 1 x 5 minutes, followed by 1 x 15 minutes.
-
Washes: 6 x with DMF.
-
-
Coupling Step (for this compound):
-
Amino Acid: 3-5 equivalents.
-
Activator: HATU (or equivalent aminium salt), 3-5 equivalents.
-
Base: DI EA, 6-10 equivalents.
-
Coupling Time: 45-60 minutes.
-
Washes: 3 x with DMF.
-
-
-
Execution: Load the resin into the reaction vessel and start the automated synthesis program.
-
Final Cleavage: Once the synthesis is complete, manually cleave the peptide from the resin as described in the manual protocol (Step 8).
Comparative Workflow and Data
The primary difference between manual and automated synthesis lies in user intervention and process consistency. Automation reduces the risk of human error and ensures that each cycle is performed identically, leading to higher reproducibility.[9][10] Manual synthesis offers greater flexibility for troubleshooting, in-process monitoring, and is often more cost-effective for single syntheses.[11]
Caption: High-level workflow comparison of manual vs. automated SPPS.
Expected Synthesis Outcomes
The following table summarizes the expected results from synthesizing a model peptide known to be highly susceptible to aspartimide formation (e.g., Ac-VKDG YI-NH₂).
Table 1: Comparison of Synthesis Outcomes
| Parameter | Manual Synthesis with Fmoc-Asp(OtBu)-OH | Automated Synthesis with Fmoc-Asp(OtBu)-OH | Manual Synthesis with this compound | Automated Synthesis with this compound |
| Crude Purity (%) | 50 - 65% | 55 - 70% | > 85% | > 90% |
| Crude Yield (%) | ~75% | ~80% | ~85% | ~90% |
| Aspartimide By-products (%) * | 20 - 35% | 15 - 30% | < 1% | < 0.5% |
| Target Peptide (%) | 50 - 65% | 55 - 70% | > 85% | > 90% |
*Includes β-Asp peptides, piperidides, and epimers.
Table 2: Comparison of Protocol Parameters
| Parameter | Standard Protocol (with Fmoc-Asp(OtBu)-OH) | Recommended Protocol (with this compound) | Rationale for Change |
| Fmoc Deprotection Reagent | 20% Piperidine/DMF + 0.1M HOBt or Formic Acid | Standard 20% Piperidine/DMF | Additives are not required as aspartimide formation is not a risk. |
| Deprotection Time | May be shortened to reduce base exposure | Standard (2x10 min or 5+15 min) | No need to compromise deprotection efficiency to manage side reactions. |
| User Intervention Level | High (monitoring, potential for modified conditions) | Low (standardized, robust protocol) | Simplifies the synthesis process significantly. |
| Predictability | Sequence-dependent, often requires optimization | Highly predictable and robust across sequences | Increases the success rate for difficult sequences. |
Conclusion and Recommendations
The use of This compound provides a definitive solution to the persistent problem of aspartimide formation in Fmoc-SPPS. By replacing the labile ester side-chain protection with a stable N,N-dimethylamide, the intramolecular cyclization pathway is effectively eliminated.
-
Recommendation: this compound is strongly recommended for the synthesis of any peptide containing problematic Asp sequences, particularly Asp-Gly, Asp-Asn, and Asp-Ser motifs.
-
Manual vs. Automated: Both synthesis methods benefit significantly. In manual synthesis , it removes the need for complex, modified deprotection cocktails and reduces the anxiety of synthesizing difficult sequences. In automated synthesis , its use allows for the application of standardized, robust protocols without fear of sequence-dependent side reactions, dramatically increasing throughput and the probability of a successful synthesis with high purity.[12]
By incorporating this compound into their workflows, researchers can achieve higher purity crude products, simplify purification efforts, and improve the overall yield and reliability of synthesizing complex, aspartic acid-containing peptides.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Issuu [issuu.com]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 11. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).
A Note on Fmoc-Asp(NMe2)-OH
Our current resources and publicly available scientific literature do not contain specific information on the use of a dimethylamide (NMe2) group as a side-chain protection for aspartic acid (this compound) to prevent aspartimide formation. It is possible that this is a novel, unpublished, or non-standard protecting group.
This guide will therefore focus on well-documented and commercially available strategies to mitigate aspartimide formation, which is a critical challenge in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is a notorious side reaction in Fmoc-SPPS that occurs when the nitrogen atom of the amino acid C-terminal to an aspartic acid residue attacks the side-chain carbonyl group of the Asp.[1][2] This cyclization reaction is particularly promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[1]
The resulting five-membered ring, the aspartimide, is problematic for several reasons:
-
Chain Termination: The formation of a stable piperazine-2,5-dione can occur, leading to truncated peptide sequences.[2][3]
-
By-product Formation: The aspartimide ring can be opened by nucleophiles (like piperidine or water) to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]
-
Racemization: The chiral integrity of the aspartic acid residue can be compromised during this process.
-
Purification Challenges: The resulting by-products, particularly the β-aspartyl peptide, often have very similar masses and chromatographic retention times to the target peptide, making purification extremely difficult.
Q2: Which peptide sequences are most prone to aspartimide formation?
The sequence of the peptide plays a significant role. The most problematic sequences are those where aspartic acid is followed by a small, sterically unhindered amino acid. The following motifs are particularly susceptible:
Q3: What are the main strategies to prevent aspartimide formation?
There are several effective strategies to minimize or eliminate aspartimide formation:
-
Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups on the β-carboxyl of aspartic acid can sterically hinder the nucleophilic attack that initiates cyclization.[1][5][6]
-
Backbone Protection: Introducing a protecting group on the amide nitrogen of the residue following the aspartic acid can prevent the cyclization reaction. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often in the form of a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][7]
-
Modification of Fmoc Deprotection Conditions: Altering the base or adding acidic additives to the deprotection solution can reduce the rate of aspartimide formation.[7]
-
Use of Non-Ester-Based Side-Chain Protection: These novel protecting groups mask the carboxylic acid with a more stable linkage, such as a C-C bond, completely preventing aspartimide formation.[4]
Troubleshooting Guide
Problem: Significant by-product formation with a mass of -18 Da from the target peptide is observed.
This mass loss is a strong indicator of aspartimide formation.
| Potential Cause | Recommended Solution |
| Sequence is highly prone to aspartimide formation (e.g., Asp-Gly). | - Switch to a sterically hindered Asp protecting group: Replace Fmoc-Asp(OtBu)-OH with a bulkier alternative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. - Use backbone protection: Employ a dipeptide building block such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][7] |
| Prolonged or repeated exposure to basic Fmoc deprotection conditions. | - Reduce piperidine concentration or deprotection time: If feasible for complete Fmoc removal. - Use a weaker base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) for rapid deprotection.[8] |
| Standard Fmoc-Asp(OtBu)-OH is not providing sufficient protection. | - For critical applications, consider non-ester-based protection: Utilize Fmoc-Asp(CSY)-OH (cyanosulfurylide) for complete suppression of aspartimide formation, though this requires a specific deprotection step.[4] |
Quantitative Data on Protecting Group Effectiveness
The choice of the aspartic acid side-chain protecting group has a significant impact on the extent of aspartimide formation. The following table summarizes the performance of different protecting groups in a model peptide sequence known to be prone to this side reaction.
| Protecting Group | Aspartimide Formation (% per cycle) in Asp-Gly sequence | Reference |
| Fmoc-Asp(OtBu)-OH | High | |
| Fmoc-Asp(OMpe)-OH | Moderate | |
| Fmoc-Asp(OBno)-OH | 0.1% |
Experimental Protocols
Standard Fmoc-SPPS Protocol for a Peptide Containing Aspartic Acid
This protocol outlines the general steps for solid-phase peptide synthesis using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/DIEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid using a coupling agent. For aspartic acid residues in sensitive sequences, use one of the specialized derivatives mentioned in this guide.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
Visualizations
Aspartimide Formation Pathway
Caption: The base-catalyzed pathway of aspartimide formation.
Decision-Making Workflow for Aspartimide Prevention
Caption: A workflow for selecting an appropriate strategy.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. researchgate.net [researchgate.net]
minimizing racemization of Asp(NMe2) during coupling
Technical Support Center: Asp(NMe2) Coupling
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize the racemization of N,N-dimethyl-L-aspartic acid (Asp(NMe2)) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Aspartic Acid, and by extension Asp(NMe2), prone to racemization during peptide synthesis?
Aspartic acid residues are particularly susceptible to racemization through the formation of a succinimide (or aminosuccinyl) intermediate.[1][2] This process is base-catalyzed and can occur during both the coupling and the Nα-deprotection steps in Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1][3] The formation of this strained five-membered ring intermediate allows for the abstraction of the α-proton, leading to a loss of stereochemistry.[1][4] Subsequent ring-opening by nucleophiles can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers.[1] While the N,N-dimethylamide side chain of Asp(NMe2) differs from the common ester protecting groups, the underlying mechanism of succinimide formation remains a significant risk.
Q2: Which factors generally increase the risk of racemization for sensitive amino acids?
Several factors can exacerbate racemization during peptide synthesis:
-
High Temperatures: Elevated temperatures, often used to accelerate difficult couplings (e.g., in microwave-assisted SPPS), can increase the rate of racemization.[3][5]
-
Strong Bases: The presence of strong or sterically unhindered tertiary amines (like DIPEA) in the coupling reaction mixture can promote α-proton abstraction.[4]
-
Prolonged Activation: Leaving the amino acid in its activated state for extended periods before the coupling reaction is complete increases the window of opportunity for racemization.[3][6]
-
Coupling Reagents: Certain coupling reagents are more prone to causing racemization than others.[7] For instance, carbodiimide reagents like DCC and DIC can cause significant racemization if used without additives.[8][9]
Q3: How can I minimize racemization when coupling Asp(NMe2)?
Minimizing racemization requires a multi-faceted approach focusing on the choice of reagents and reaction conditions.
-
Select Appropriate Coupling Reagents & Additives: The combination of a coupling reagent and an additive is crucial. Carbodiimides like DIC should always be used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[1][8][9] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally efficient, but their propensity for racemization can vary.[8][9] For particularly challenging couplings, including those involving N-methylated amino acids, reagents like PyAOP have shown high effectiveness.[9]
-
Optimize the Base: If a base is required, use a weaker or more sterically hindered base. For example, substituting DIPEA with a more hindered base like collidine (TMP) has been shown to reduce racemization for sensitive amino acids like cysteine.[3][6] N-methylmorpholine (NMM) is another weaker base option.[8]
-
Control the Temperature: Avoid excessive heat. If using microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C has been demonstrated to limit racemization for histidine and cysteine, a principle that can be applied to other sensitive residues.[3][5] For highly sensitive couplings, performing the reaction at room temperature or below is recommended.[8]
-
Limit Activation Time: Pre-activation of the amino acid should be kept to a minimum. The activated species is the most susceptible to racemization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Asp(NMe2) detected post-synthesis. | Aggressive Coupling Conditions: High temperature, strong base (DIPEA), or a highly activating reagent without a suitable additive. | 1. Lower the coupling temperature to 50°C or room temperature.[3]2. Switch from DIPEA to a weaker or more hindered base like N-methylmorpholine (NMM) or collidine.[8]3. Ensure the use of an additive like HOBt or Oxyma Pure®, especially with carbodiimide reagents.[8][9] |
| Presence of β-aspartyl peptide impurities. | Aspartimide Formation: The succinimide intermediate has ring-opened at the β-carbonyl instead of the α-carbonyl. This is a common side reaction for aspartic acid.[1] | 1. Add HOBt (e.g., 0.1 M) to the Fmoc-deprotection solution (piperidine) to suppress aspartimide formation during this step.[1][3][6]2. Consider using piperazine in place of piperidine for deprotection, as it can also reduce aspartimide formation.[3][5] |
| Incomplete coupling of Asp(NMe2). | Steric Hindrance: N-methylated amino acids can be sterically hindered, leading to slower coupling reactions. This might tempt the use of harsher conditions that promote racemization. | 1. Utilize a highly efficient coupling reagent known to work well for hindered couplings, such as HATU or PyAOP.[8][9]2. Increase the coupling time at a moderate temperature (e.g., room temperature) rather than elevating the heat significantly.3. Perform a double coupling if necessary. |
Quantitative Data on Racemization Control
The following table summarizes data from a study on a model peptide containing aspartic acid, demonstrating the impact of deprotection conditions on aspartimide formation and subsequent D-Asp formation. While not specific to Asp(NMe2), these results highlight effective strategies for minimizing the primary racemization pathway.
| Deprotection Reagent | Aspartimide (%) | D-Asp (%) | Reference |
| 20% Piperidine in DMF | 31.50 | 9.60 | |
| 20% Piperidine with 0.1 M HOBt in DMF | 9.10 | 3.83 | |
| 5% Piperazine with 0.1 M HOBt in DMF | 3.15 | 1.18 |
Table 1: Effect of deprotection conditions on aspartimide formation and racemization of Aspartic Acid in a model 20mer peptide synthesized using microwave SPPS. Data extracted from Palasek et al., 2007.
Visualizing the Racemization Pathway
The primary mechanism for aspartic acid racemization during peptide synthesis involves the formation of a planar succinimide intermediate, which allows for loss of stereochemistry at the α-carbon.
References
- 1. peptide.com [peptide.com]
- 2. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
troubleshooting low coupling efficiency of Fmoc-Asp(NMe2)-OH
Welcome to the technical support center for Fmoc-Asp(NMe2)-OH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) using this reagent. The primary challenge associated with this compound is its sterically hindered nature, which can lead to low coupling efficiency.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
Low or incomplete coupling of this compound is the most frequently reported issue. This is primarily attributed to the steric hindrance posed by the dimethylamide group on the side chain, which can impede the approach of the activated amino acid to the free amine on the growing peptide chain.
Question: I am observing a weak or negative Kaiser test after coupling this compound, indicating poor coupling. What are the initial troubleshooting steps?
Answer:
A weak or negative Kaiser test is a clear indicator of incomplete acylation. Here are the initial steps to address this:
-
Double Couple: The simplest first step is to perform a second coupling reaction immediately after the first. Use a fresh solution of the activated this compound.
-
Increase Coupling Time: Extend the duration of the coupling reaction. For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Try extending the reaction to 4 hours or even overnight.
-
Increase Equivalents: Use a higher excess of the this compound and coupling reagents. Instead of the standard 3-5 equivalents, consider using up to 10 equivalents.
Question: I have tried double coupling and extending the reaction time, but the coupling efficiency is still low. What are the next steps?
Answer:
If basic troubleshooting fails, more advanced strategies are required to overcome the steric hindrance.
-
Utilize a Stronger Coupling Reagent: Standard coupling reagents like HBTU/HOBt may not be sufficiently reactive. Switch to a more potent activating agent. Phosphonium salts like PyBOP® or PyAOP®, or uronium salts like HATU or HCTU, are excellent choices for hindered couplings.
-
In Situ Activation: Ensure that the pre-activation time is minimal and that the activated amino acid is added to the resin immediately. For some hindered amino acids, in situ activation (mixing the amino acid, coupling reagent, and base directly with the resin) can be more effective.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate and improve the efficiency of difficult coupling reactions.[1] The increased temperature drives the reaction to completion more effectively than at room temperature.[1]
Frequently Asked Questions (FAQs)
Q1: Is aspartimide formation a concern with this compound?
A1: Aspartimide formation is a well-documented side reaction for aspartic acid residues in Fmoc SPPS. However, it is primarily associated with ester-based side-chain protecting groups (like OtBu, OAll, etc.) that can be attacked by the backbone amide. The dimethylamide protecting group in this compound is an amide, which is significantly less susceptible to this intramolecular cyclization. Therefore, aspartimide formation is not a primary concern with this derivative. The main challenge is steric hindrance during coupling.
Q2: Can I use standard Fmoc deprotection conditions with peptides containing Asp(NMe2)?
A2: Yes, standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are generally compatible with the Asp(NMe2) side chain. The dimethylamide group is stable to the basic conditions used for Fmoc removal.
Q3: Are there any specific cleavage cocktails recommended when using this compound?
A3: The dimethylamide protecting group is generally stable to standard TFA cleavage cocktails. A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), should be effective for cleaving the peptide from the resin and removing other acid-labile side-chain protecting groups without affecting the Asp(NMe2) side chain.
Q4: What is the impact of the solvent on the coupling efficiency of this compound?
A4: The choice of solvent can influence coupling efficiency. While DMF is the most common solvent for SPPS, for difficult couplings, consider using N-methyl-2-pyrrolidone (NMP), which has a higher boiling point and can be more effective at solvating the growing peptide chain, potentially reducing aggregation and improving coupling. In some cases, a mixture of solvents like DCM/DMF/NMP may also be beneficial.
Quantitative Data Summary
| Strategy | Reagent/Condition | Expected Impact on Coupling Efficiency | Relative Cost |
| Standard Coupling | HBTU/HOBt, 2 hrs | Low to Moderate | Low |
| Double Coupling | HBTU/HOBt, 2 x 2 hrs | Moderate | Medium |
| Extended Coupling | HBTU/HOBt, 4-12 hrs | Moderate to High | Low |
| Increased Equivalents | 10 eq. Amino Acid | Moderate to High | High |
| Potent Coupling Reagent | HATU/HCTU, PyBOP® | High | High |
| Microwave-Assisted | Microwave Synthesizer | Very High | Very High |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate a solution of this compound (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling:
-
Repeat step 3 with a fresh solution of activated this compound.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping (Optional): If a Kaiser test still indicates incomplete coupling, cap any unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
Protocol 2: High-Efficiency Coupling using HATU
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Add the solution immediately to the resin.
-
Agitate for 4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If necessary, repeat the coupling.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Logical relationship of primary issues for different Asp protecting groups.
References
Technical Support Center: Optimizing Piperidine Concentration for Fmoc-Asp(NMe2)-OH Deprotection
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of piperidine for the deprotection of Fmoc-Asp(NMe2)-OH in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard piperidine concentration for Fmoc deprotection, and is it suitable for this compound?
A standard protocol for Fmoc deprotection utilizes a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] While this concentration is effective for the removal of the Fmoc group from many amino acids, it may not be optimal for sensitive residues like this compound due to the risk of side reactions. The primary concern with aspartic acid derivatives during Fmoc deprotection is the formation of aspartimide, a cyclic succinimide intermediate that can lead to the formation of β-aspartyl peptides and racemization.[1][3][4]
Q2: What is aspartimide formation and why is it a concern with this compound?
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue.[3][4] This side reaction is particularly prevalent with strong bases like piperidine.[3][4] The resulting aspartimide intermediate is susceptible to nucleophilic attack by piperidine or residual water, which can lead to the formation of undesired α- and β-aspartyl peptides and their corresponding piperidide adducts.[1][3][4] Furthermore, the chiral center of the aspartic acid can be epimerized during this process, resulting in a loss of stereochemical purity in the final peptide.[3]
While much of the literature focuses on ester-based side-chain protecting groups like OtBu, the N,N-dimethylamide group of this compound also presents a risk of aspartimide formation. The electron-donating nature of the amide may influence the electrophilicity of the side-chain carbonyl and thus the rate of this side reaction.
Q3: How does piperidine concentration affect the rate of Fmoc deprotection and the extent of aspartimide formation?
The concentration of piperidine directly impacts both the rate of Fmoc deprotection and the incidence of side reactions. A higher piperidine concentration leads to a faster deprotection but also increases the risk of base-catalyzed side reactions like aspartimide formation. Conversely, a lower piperidine concentration can reduce side reactions but may result in incomplete Fmoc removal, leading to deletion sequences in the peptide. The optimal concentration is a balance between efficient deprotection and minimal side product formation.
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: Presence of deletion sequences (peptide missing one or more amino acids) in the final product, confirmed by mass spectrometry.
-
Possible Cause: The piperidine concentration is too low, or the deprotection time is insufficient for complete removal of the Fmoc group.
-
Troubleshooting Steps:
-
Increase Deprotection Time: Extend the duration of the piperidine treatment. A common practice is a two-step deprotection, for example, a short initial treatment (1-2 minutes) followed by a longer one (5-10 minutes).
-
Slightly Increase Piperidine Concentration: If extending the time is not effective, a modest increase in the piperidine concentration (e.g., from 10% to 15%) may be necessary.
-
Monitor Deprotection: Use a qualitative test like the Kaiser test or a quantitative method like UV monitoring of the dibenzofulvene-piperidine adduct to confirm complete deprotection before proceeding to the next coupling step.
-
Issue 2: High Levels of Aspartimide-Related Impurities
-
Symptom: Mass spectrometry and HPLC analysis reveal significant peaks corresponding to β-aspartyl peptides, piperidide adducts, or racemized product.
-
Possible Cause: The piperidine concentration is too high, leading to excessive base-catalyzed aspartimide formation.
-
Troubleshooting Steps:
-
Reduce Piperidine Concentration: Lower the piperidine concentration to 10% or even 5% (v/v) in DMF. This will slow down the deprotection, so the reaction time may need to be extended and completion monitored carefully.
-
Incorporate an Acidic Additive: The addition of a weak acid to the piperidine solution can help to suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity. Common additives include formic acid (0.1 M) or HOBt (0.1 M).
-
Use a Weaker Base: Consider replacing piperidine with a less basic amine, such as piperazine or morpholine. However, be aware that these weaker bases will require significantly longer deprotection times.
-
Data Presentation
Table 1: Effect of Piperidine Concentration on Fmoc Deprotection Half-Life (t½) for a Model Amino Acid
| Piperidine Concentration (v/v in DMF) | Deprotection Half-Life (t½) |
| 20% | ~7-10 seconds |
| 10% | ~20-30 seconds |
| 5% | ~40-60 seconds |
Note: This data is based on studies with model amino acids like Fmoc-Val-OH and may vary for this compound. It serves as a general guideline for understanding the relationship between piperidine concentration and deprotection kinetics.
Table 2: Strategies to Mitigate Aspartimide Formation during this compound Deprotection
| Strategy | Recommended Modification | Expected Outcome | Potential Drawbacks |
| Reduce Basicity | Lower piperidine concentration (e.g., to 10% or 5%) | Decreased rate of aspartimide formation | Slower Fmoc deprotection, risk of incomplete removal |
| Acidic Additives | Add 0.1 M formic acid or HOBt to the piperidine solution | Suppression of aspartimide formation | May require optimization for different sequences |
| Alternative Bases | Replace piperidine with piperazine or morpholine | Significant reduction in aspartimide formation | Much slower deprotection kinetics, potential for incomplete deprotection |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Suspend the peptide-resin in 20% (v/v) piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
Protocol 2: Optimized Fmoc Deprotection for this compound
-
Prepare a deprotection solution of 10% (v/v) piperidine in DMF. For particularly sensitive sequences, consider adding 0.1 M formic acid.
-
Suspend the peptide-resin in the deprotection solution.
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Perform a Kaiser test to ensure complete deprotection. If the test is positive (indicating free amines), proceed to the next step. If negative, repeat the deprotection step for an additional 5-10 minutes.
-
Wash the resin thoroughly with DMF.
Visualizations
Caption: Workflow for Fmoc deprotection with a checkpoint for completion.
Caption: Simplified signaling pathway of aspartimide formation.
Caption: Logical troubleshooting flow for deprotection issues.
References
Technical Support Center: Fmoc-Asp(OR)-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions encountered when using Fmoc-protected aspartic acid derivatives in Solid-Phase Peptide Synthesis (SPPS). The primary focus is on the prevalent issue of aspartimide formation, a major source of impurities in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with Fmoc-Asp(OR)-OH derivatives in SPPS?
The most significant and common side reaction is the formation of an aspartimide intermediate.[1][2][3][4][5] This occurs when the nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carbonyl group, forming a cyclic succinimide derivative.[2][3] This reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[2][3]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is highly problematic as it leads to a cascade of undesirable products. The aspartimide ring is susceptible to nucleophilic attack, which can result in:
-
Epimerization: Racemization at the α-carbon of the aspartic acid residue.[2][3]
-
Chain Branching: Ring-opening by piperidine (from the deprotection solution) or the peptide's N-terminus can lead to the formation of α- and β-peptide isomers, as well as piperidide adducts.[2][3][6]
-
Peptide Truncation: In some cases, the formation of an N-terminal piperazine-2,5-dione (a type of diketopiperazine) can occur, leading to the termination of the peptide chain.[5][7]
These byproducts are often difficult to separate from the desired peptide, leading to low purity and yield.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid. Sequences with a small, unhindered amino acid at the C-terminal position are most vulnerable. The most problematic sequences include:
Q4: I am using Fmoc-Asp(NMe2)-OH and observing multiple peaks in my chromatogram. What could be the issue?
While specific data on this compound is not extensively detailed in the provided search results, the observation of multiple peaks is highly indicative of side reactions. Given that aspartimide formation is the most common side reaction for Asp residues, it is the most likely culprit. The dimethylamide (NMe2) protection of the side chain is intended to be more robust against base-catalyzed cyclization compared to standard esters like OtBu. However, under repeated piperidine treatments during a long synthesis, some level of aspartimide formation may still occur. The multiple peaks likely correspond to the desired peptide along with various isomers (α- and β-peptides, D-isomers) and piperidide adducts resulting from aspartimide formation.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and mitigate side reactions when using Fmoc-Asp(OR)-OH derivatives.
Problem: Low yield and multiple impurities in the crude peptide containing an Asp residue.
Step 1: Diagnose the Problem
-
Mass Spectrometry Analysis: Analyze the major impurity peaks. A mass difference of -18 Da from the target peptide is characteristic of aspartimide formation. Peaks with the same mass as the target peptide likely represent α/β-isomers or epimers. A mass increase of +85 Da (or a related fragment) can indicate a piperidide adduct.
-
Sequence Susceptibility: Check if your peptide contains one of the known aspartimide-prone sequences (e.g., Asp-Gly, Asp-Asn).[2][4][6]
Step 2: Implement Mitigation Strategies
If aspartimide formation is confirmed or suspected, consider the following strategies, starting with the simplest to implement.
Strategy 1: Modification of Fmoc Deprotection Conditions
-
Rationale: Reducing the basicity or modifying the composition of the deprotection solution can significantly suppress the rate of aspartimide formation.
-
Protocols:
-
Use a Weaker Base: Replace 20% piperidine in DMF with 20% piperazine in DMF or 50% morpholine in DMF.[3][8][9][10] Note that weaker bases may require longer deprotection times.
-
Add an Acidic Additive: Add 0.1 M of an acidic additive such as formic acid or HOBt to your 20% piperidine/DMF solution.[6][8][10] The addition of acid tempers the basicity of the solution, thereby reducing the rate of the base-catalyzed side reaction.
-
Strategy 2: Utilize Sterically Hindered Side-Chain Protecting Groups
-
Rationale: Increasing the steric bulk of the ester protecting group on the Asp side chain can physically hinder the nucleophilic attack of the backbone nitrogen, thus preventing cyclization.
-
Recommended Derivatives:
-
Considerations: While effective, these derivatives can be more expensive and may exhibit slightly slower coupling kinetics due to their bulk.
Strategy 3: Employ Backbone Protection
-
Rationale: Protecting the backbone amide nitrogen of the residue following the Asp completely prevents it from acting as a nucleophile, thereby eliminating the possibility of aspartimide formation.[6][11]
-
Recommended Approach: Use a pre-formed dipeptide building block where the C-terminal residue is protected.
-
Example: Fmoc-Asp(OtBu)-Gly(Dmb)-OH (Dmb = 2,4-dimethoxybenzyl)
-
-
Considerations: The coupling of these bulky dipeptides can sometimes be less efficient. Commercially available options are often limited to the most common problematic sequences, such as Asp-Gly.[11]
Strategy 4: Use a Non-Ester-Based Side-Chain Protecting Group
-
Rationale: Replacing the ester linkage of the side-chain protection with a more robust chemical moiety can completely prevent aspartimide formation.
-
Recommended Derivative:
-
Considerations: The removal of the CSY group requires specific cleavage conditions, and potential side reactions with sensitive residues like Cys, Met, Trp, and Tyr have been reported.[9][10]
Data Summary
The following table summarizes the relative effectiveness of different strategies in reducing aspartimide formation for a model peptide containing an Asp-Gly sequence.
| Strategy | Asp Side-Chain Protection | Fmoc Deprotection Reagent | Relative Aspartimide Formation (%) | Reference |
| Standard | OtBu | 20% Piperidine/DMF | High | General Knowledge |
| Additive | OtBu | 20% Piperidine/DMF + 0.1M HOBt | Reduced | [6] |
| Weaker Base | OtBu | 50% Morpholine/DMF | Very Low | [10] |
| Bulky Ester | OEpe | 20% Piperidine/DMF | Lower than OtBu | [10] |
| Bulky Ester | OBno | 20% Piperidine/DMF | Very Low | [2][10] |
| Backbone Protection | OtBu (with Dmb on Gly) | 20% Piperidine/DMF | Eliminated | [6][11] |
| Non-Ester | CSY | 20% Piperidine/DMF | Eliminated | [3][11] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Acidic Additive
-
Prepare the deprotection solution: 20% piperidine and 0.1 M HOBt in DMF (v/v/w).
-
Add the deprotection solution to the peptidyl-resin.
-
Agitate the reaction vessel for 5-10 minutes.
-
Drain the vessel.
-
Repeat steps 2-4.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dissolve the Fmoc-Asp(OR)-Xaa(Backbone)-OH dipeptide (e.g., Fmoc-Asp(OtBu)-Gly(Dmb)-OH) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a tertiary base (e.g., DIPEA) to the activation mixture.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF.
Visualizations
Caption: Base-catalyzed aspartimide formation pathway in SPPS.
Caption: Troubleshooting workflow for Asp-related side reactions.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Issuu [issuu.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asp(NMe2)-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-Asp(NMe2)-OH in solid-phase peptide synthesis (SPPS), with a specific focus on the impact of temperature on coupling efficiency and side reactions.
Disclaimer: this compound is a non-standard amino acid derivative. The dimethylamide on the side chain is a stable amide and not a conventional protecting group. The guidance provided here is based on established principles for other challenging residues, particularly N-methylated amino acids and standard Fmoc-Asp(OR)-OH derivatives, as direct literature on this specific compound is scarce.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using elevated temperatures for coupling this compound?
A1: The primary advantage of increasing temperature, often through microwave-assisted SPPS, is to enhance the reaction kinetics. This can help overcome the steric hindrance presented by the N-methyl group on the backbone amide, driving the coupling reaction closer to completion and improving yields, especially for difficult sequences.[1][2]
Q2: What are the major side reactions to be aware of when heating Fmoc-Asp derivatives?
A2: The most significant side reaction for aspartic acid derivatives is aspartimide formation.[3][4] This reaction is catalyzed by bases (like piperidine used for Fmoc deprotection) and can be accelerated by heat.[5][6] Other potential side reactions at elevated temperatures include racemization of the amino acid and increased lability of the Fmoc protecting group itself, which could lead to the formation of deletion sequences.[2][7]
Q3: How does temperature specifically influence aspartimide formation?
A3: Aspartimide formation proceeds via a base-catalyzed intramolecular cyclization, where the backbone nitrogen attacks the side-chain ester (or in this case, amide) carbonyl.[5] Higher temperatures provide the necessary activation energy for this reaction, increasing its rate. The polarity of the solvent and the nature of the base used for Fmoc-deprotection also play significant roles.[5]
Q4: Can high temperatures compromise the stability of the Fmoc protecting group?
A4: Yes. The Fmoc group's stability can be reduced at elevated temperatures, particularly in the presence of tertiary amine bases like DIEA.[7] This increased lability can lead to premature deprotection and the subsequent incorporation of an extra amino acid, resulting in insertion sequences that are difficult to separate from the target peptide.[7] Some studies have explored thermal cleavage of the Fmoc group at temperatures around 120°C in DMSO, highlighting its temperature sensitivity.[8][9]
Q5: What is a recommended temperature range for optimizing the coupling of this residue?
A5: For microwave-assisted SPPS, coupling temperatures typically range from 50°C to 90°C.[2][7] However, a universal optimum does not exist. It is critical to perform an optimization. For racemization-prone residues, lowering the coupling temperature to around 50°C has been shown to be effective while still providing acceleration.[2] A good starting point for a hindered residue like this compound would be 50-60°C, with careful analysis of the crude product for impurities.
Q6: Are there effective alternatives to high temperature for improving difficult couplings?
A6: Absolutely. Before resorting to high temperatures, consider these strategies:
-
Use of potent coupling reagents: Onium salt-based reagents like HATU, HBTU, or HCTU are highly effective for hindered couplings.[10]
-
Extended reaction times: Simply increasing the coupling time at room temperature (e.g., from 1 hour to several hours) can often improve yields.[11]
-
Double coupling: Repeating the coupling step with a fresh solution of activated amino acid can help drive the reaction to completion.[1]
-
Choice of base: Using a hindered, non-nucleophilic base like collidine can sometimes minimize side reactions compared to DIPEA/DIEA.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequence | 1. Steric hindrance from the N-methyl group and side chain. 2. Insufficient activation energy at room temperature. 3. Incomplete Fmoc deprotection of the previous residue. | 1. Increase Temperature: Incrementally raise the coupling temperature (e.g., to 50°C) using a microwave synthesizer.[2] 2. Change Coupling Reagent: Switch to a more powerful activator like HATU or HCTU in combination with an additive like Oxyma.[7] 3. Double Couple: Perform a second coupling step before proceeding to the next deprotection.[1] 4. Optimize Deprotection: Extend the Fmoc deprotection time or add a small amount of DBU (1-2%) to the piperidine solution.[4] |
| Impurity with Same Mass as Target Peptide | 1. Aspartimide Formation: Base-catalyzed cyclization, accelerated by heat, leading to α- and β-peptide isomers that are difficult to separate.[4][12] | 1. Lower Temperature: Reduce or eliminate heating during the coupling and deprotection steps.[2] 2. Modify Deprotection Cocktail: Add 0.1 M HOBt or Oxyma to the 20% piperidine/DMF solution to buffer the basicity and suppress cyclization.[2] 3. Use Bulkier Protecting Groups (General Strategy): For standard Asp derivatives, using bulkier side-chain protecting groups like OMpe or OBno instead of OtBu is highly effective at preventing aspartimide formation.[12][13] While the Asp(NMe2) side chain is not a protecting group, this principle highlights the importance of steric hindrance around the side-chain carbonyl. |
| Impurity with +/- 1 Da or Racemization Detected | 1. Racemization: The α-carbon proton can be abstracted under strongly basic conditions or at high temperatures during the activation step, leading to loss of stereochemical integrity.[2] | 1. Reduce Coupling Temperature: Limit microwave-assisted coupling temperatures to a maximum of 50°C for sensitive residues.[2] 2. Use Racemization-Suppressing Additives: Ensure additives like HOBt or OxymaPure are used with your coupling reagent.[7] 3. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after it is prepared, especially at elevated temperatures.[7] 4. Change Base: Consider using collidine in place of DIPEA during the coupling step.[2] |
Data Summary
Table 1: Impact of Temperature and Conditions on Aspartimide Formation & Racemization
| Condition | Amino Acid | Temperature | Observation | Reference(s) |
| Microwave SPPS | Cysteine, Histidine | 80°C | Significant racemization observed. | [2] |
| Microwave SPPS | Cysteine, Histidine | 50°C | Racemization was effectively limited. | [2] |
| Microwave SPPS | General Peptide | 75°C | Used as a maximum temperature for coupling steps. | [2] |
| Carbodiimide Coupling | Fmoc-Cys(Trt)-OH | 90°C | No significant increase in epimerization compared to room temperature when base is avoided. | [7] |
| Fmoc Deprotection | Asp-containing peptides | Elevated | Increased rate of aspartimide formation. | [5][13] |
| Thermal Cleavage | Fmoc-protected amines | 120°C | Fmoc group is cleaved without base in DMSO. | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of this compound
This protocol is a starting point and should be optimized for your specific peptide sequence.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 eq. to resin loading), a coupling agent such as HBTU (4.9 eq.), and an additive like HOBt (5 eq.) in DMF.
-
Activation: Add a base, such as DIPEA (10 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Microwave Irradiation: Perform the coupling step using microwave irradiation for 5-10 minutes with the temperature controlled at a maximum of 50-60°C.[2]
-
Washing: After the coupling is complete, drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
Analysis (Optional): Perform a Kaiser test or cleavage and analysis of a small amount of resin to confirm coupling completion before proceeding.
Protocol 2: Fmoc-Deprotection with Reduced Aspartimide Formation
This modified deprotection protocol can be used throughout the synthesis of a peptide containing an Asp residue, especially when elevated temperatures are used elsewhere in the process.
-
Deprotection Reagent: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.[2]
-
First Deprotection: Add the deprotection reagent to the resin and mix at room temperature for 3 minutes.
-
Drain and Second Deprotection: Drain the reaction vessel and add a fresh aliquot of the deprotection reagent. Mix for an additional 10-15 minutes at room temperature.
-
Washing: Drain the vessel and wash the resin extensively with DMF (at least 5 x 1 min) to ensure complete removal of piperidine and dibenzofulvene adducts before the next coupling step.
Visualizations
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key temperature-sensitive steps in an SPPS cycle.
References
- 1. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Asp(NMe2)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the N,N-dimethylated aspartic acid residue, Asp(NMe2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these modified peptides.
I. Frequently Asked Questions (FAQs)
Q1: What is Asp(NMe2) and why is it used in peptide synthesis?
Asp(NMe2) is a modified version of the amino acid aspartic acid where the side-chain carboxylic acid is converted to an N,N-dimethylamide. This modification is introduced to alter the physicochemical properties of a peptide. N-methylation of amino acids can increase a peptide's metabolic stability, membrane permeability, and oral bioavailability by removing the negative charge and increasing lipophilicity.[1][2]
Q2: What are the main challenges in purifying peptides containing Asp(NMe2)?
The primary challenges stem from the altered chemical properties of the Asp(NMe2) residue. These include:
-
Increased Hydrophobicity: The N,N-dimethylation of the aspartate side chain increases the overall hydrophobicity of the peptide, which can lead to aggregation and altered elution profiles during reverse-phase HPLC (RP-HPLC).[1][2]
-
Potential for Side Reactions: The synthesis of peptides containing N-methylated amino acids, including N-methylated aspartic acid, can be problematic and lead to a higher level of impurities.[3] One of the key side reactions to consider is aspartimide formation, which can be exacerbated under certain conditions.
-
Co-elution with Impurities: The modified residue can cause the target peptide to co-elute with closely related impurities, making separation difficult.
Q3: How does Asp(NMe2) affect the retention time in RP-HPLC?
The N,N-dimethylamide group in Asp(NMe2) is significantly more hydrophobic than the carboxylic acid in the standard Asp residue. This increased hydrophobicity will lead to a longer retention time on a reverse-phase column compared to its unmodified counterpart under identical chromatographic conditions. The exact shift in retention time will depend on the overall sequence of the peptide and the specific gradient used.
II. Troubleshooting Guide
This guide addresses common problems encountered during the purification of Asp(NMe2)-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: The increased hydrophobicity of the Asp(NMe2) residue can promote peptide aggregation. 2. Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the peptide. 3. Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent. | 1. Modify Mobile Phase: Increase the concentration of the organic solvent (e.g., acetonitrile) in the starting buffer. Add a small amount of an organic acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase to improve peak shape. Consider using a different organic modifier like isopropanol. 2. Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., C8 instead of C18) to minimize secondary interactions. 3. Optimize Sample Preparation: Ensure the peptide is fully dissolved. Sonication or the use of a small percentage of organic solvent in the sample diluent may help. |
| Multiple Peaks of Similar Mass | 1. Aspartimide Formation: During synthesis, the peptide backbone nitrogen can attack the side chain of a neighboring aspartic acid residue, forming a five-membered ring (aspartimide). This intermediate can then hydrolyze to form both the desired α-aspartyl peptide and an undesired β-aspartyl peptide isomer, which are often difficult to separate. While direct evidence for Asp(NMe2) is limited, N-methylation of aspartic acid has been reported to be problematic and may lead to increased impurities.[3] 2. Incomplete Deprotection: Failure to remove all protecting groups during synthesis will result in multiple peptide species. | 1. Optimize Synthesis Conditions: To minimize aspartimide formation during solid-phase peptide synthesis (SPPS), consider using a milder base for Fmoc deprotection or reducing the deprotection time. The use of protecting groups designed to reduce aspartimide formation for standard Asp may also be beneficial. 2. Optimize Cleavage: Ensure the cleavage cocktail and time are sufficient for complete removal of all protecting groups. 3. High-Resolution Chromatography: Use a shallower gradient and a high-resolution column to improve the separation of these closely related species. |
| Low Purity of the Main Peak | 1. Co-elution of Impurities: Deletion sequences or other side-products may have similar retention times to the target peptide. 2. On-Column Degradation: The peptide may be unstable under the acidic conditions of the mobile phase. | 1. Vary Chromatographic Conditions: Experiment with different mobile phase compositions (e.g., different ion-pairing agents), pH, and temperature to alter the selectivity of the separation. 2. Orthogonal Purification: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (if the peptide has a net charge) or size-exclusion chromatography. |
| Difficulty Synthesizing the Fmoc-Asp(NMe2)-OH Building Block | 1. Challenges in N-methylation: The synthesis of N-methylated amino acids can be complex. | 1. Follow Established Protocols: The synthesis of Fmoc-N-methylated amino acids often involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. The α-amino group is first protected, followed by N-methylation using reagents like dimethyl sulfate or methyl iodide.[4] |
III. Experimental Protocols & Methodologies
General RP-HPLC Protocol for Asp(NMe2) Peptides
This protocol provides a starting point for the purification of peptides containing Asp(NMe2). Optimization will be required based on the specific properties of your peptide.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. Note: Due to the increased hydrophobicity of Asp(NMe2), a steeper gradient or a higher starting percentage of Mobile Phase B may be necessary compared to the non-methylated analogue.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, add a small amount of acetonitrile or DMSO.
IV. Visualizations
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
effect of coupling additives on Fmoc-Asp(NMe2)-OH incorporation
Welcome to the technical support center for the incorporation of Fmoc-Asp(NMe2)-OH in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions, and general protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is a protected amino acid derivative used to introduce an N,N-dimethylaspartyl residue into a peptide sequence. The N,N-dimethylamide side chain can be utilized to modify the peptide's physicochemical properties, such as solubility, conformational rigidity, and resistance to enzymatic degradation. This modification is particularly relevant in drug design and development to enhance the therapeutic potential of peptide-based drugs.[1]
Q2: What are the potential advantages of using a dimethylamide side-chain protection for Aspartic Acid?
The primary advantage of the N,N-dimethylamide group is its stability under the standard basic conditions used for Fmoc deprotection (e.g., piperidine in DMF), which helps in preventing the formation of aspartimide, a common side reaction observed with ester-based side-chain protecting groups like OtBu.[2][3]
Q3: What are the potential challenges associated with the incorporation of this compound?
The incorporation of N-alkylated amino acids, including those with side-chain modifications like N,N-dimethylamide, can sometimes be challenging. Potential issues include slower coupling kinetics due to steric hindrance and the possibility of racemization during the activation step. Careful selection of coupling reagents and conditions is crucial for efficient and epimerization-free incorporation.[1][4]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Q: I am observing a low yield or incomplete coupling of this compound. What are the possible causes and solutions?
A: Low coupling efficiency with this compound can be attributed to several factors, primarily related to steric hindrance from the N,N-dimethylamide group. Here are some troubleshooting steps:
-
Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often required. Consider using aminium/uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]
-
Activation Time and Temperature: A pre-activation step of the amino acid with the coupling reagent before addition to the resin can improve efficiency. Increasing the coupling time or performing the reaction at a slightly elevated temperature (e.g., up to 50°C with microwave assistance) can also enhance the reaction rate, but should be done cautiously to avoid racemization.[4]
-
Double Coupling: If a single coupling cycle proves insufficient, performing a second coupling step can help drive the reaction to completion.
-
Monitoring the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free amines on the resin after coupling.[5] A negative Kaiser test (yellow beads) indicates a complete reaction.
Issue 2: Potential for Racemization
Q: How can I minimize the risk of racemization during the coupling of this compound?
A: Racemization is a concern for all amino acids during activation, and N-alkylated derivatives can be particularly susceptible.[1][4] To minimize this risk:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling mixture is known to suppress racemization.[4][6]
-
Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. The use of a weaker base may be beneficial in some cases.[4]
-
Temperature Control: Avoid excessive heating during the coupling step. If using microwave synthesis, optimizing the temperature is crucial.[4]
-
Carbodiimide-based Reagents: If using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), the presence of an additive like HOBt or Oxyma is essential to prevent both racemization and side reactions.
Issue 3: Aspartimide Formation and Related Side Reactions
Q: Is aspartimide formation still a concern with this compound?
A: While the N,N-dimethylamide side chain is designed to be more stable to the basic conditions of Fmoc deprotection than ester-based protecting groups, the possibility of side reactions should not be entirely dismissed, especially under harsh or prolonged basic treatment. Aspartimide formation is a notorious side reaction for aspartic acid residues, leading to a mixture of byproducts.[2][3][6][7][8][9][10]
-
Minimizing Base Exposure: Use shorter deprotection times with piperidine or consider using a weaker base like piperazine.[4]
-
Additives in Deprotection Solution: The addition of HOBt or Oxyma to the piperidine deprotection solution has been shown to reduce aspartimide formation.[4][6]
-
Sequence Dependence: Be aware that the risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[6]
Quantitative Data Summary
| Coupling Additive | Key Advantages | Potential Issues |
| HOBt | Suppresses racemization; enhances coupling efficiency of carbodiimides.[4][6] | Can have explosive properties in its anhydrous form. |
| OxymaPure® | Effective at suppressing racemization; non-explosive alternative to HOBt; can improve solubility. | May require optimization of coupling times. |
Experimental Protocols
General Protocol for Manual Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3 eq.), and an additive (e.g., HOBt or Oxyma, 3 eq.) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of the resin beads to confirm the completion of the coupling reaction. A yellow color indicates a successful coupling. If the beads are blue or violet, a second coupling may be necessary.[5]
-
Visualizations
Caption: Experimental workflow for the incorporation of this compound.
Caption: Potential side reaction pathways during this compound incorporation.
References
- 1. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(NMe2)-OH in the Synthesis of Difficult Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents a significant challenge, particularly within "difficult sequences" prone to aggregation and side reactions. The most notorious of these side reactions is the formation of aspartimide, which can lead to a cascade of unwanted by-products, compromising the purity, yield, and biological activity of the final peptide. The choice of the side-chain protecting group for aspartic acid is therefore a critical parameter in the successful synthesis of complex peptides.
This guide provides a comprehensive comparison of the conventionally used Fmoc-Asp(OtBu)-OH with the alternative Fmoc-Asp(NMe2)-OH . While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage established knowledge of aspartimide formation, the performance of other protecting groups, and fundamental chemical principles to provide a thorough analysis for researchers navigating the complexities of peptide synthesis.
The Challenge of Aspartimide Formation in Difficult Sequences
Difficult peptide sequences are often characterized by their tendency to aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[1][2][3][4] This aggregation is sequence-dependent and can be exacerbated by the presence of hydrophobic residues or repeating amino acid motifs. The challenge is further compounded when aspartic acid is present, due to its susceptibility to aspartimide formation.
This side reaction is initiated by the piperidine-mediated deprotection of the Fmoc group, where the newly liberated α-amine of the preceding amino acid can attack the side-chain carbonyl of the aspartic acid residue. This intramolecular cyclization results in a five-membered succinimide ring, the aspartimide.[5][6] The aspartimide intermediate is highly susceptible to racemization and subsequent nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-peptides, as well as piperidide adducts.[5][6] These by-products are often difficult to separate from the desired peptide, leading to significant challenges in purification and a reduction in the overall yield of the target molecule.[5]
Certain amino acid sequences are particularly prone to aspartimide formation, most notably Asp-Gly, Asp-Asn, Asp-Ser, and Asp-His motifs.[5]
Fmoc-Asp(OtBu)-OH: The Conventional but Flawed Standard
Fmoc-Asp(OtBu)-OH has long been the standard choice for incorporating aspartic acid in Fmoc-based SPPS.[7] The tert-butyl (tBu) ester protecting group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, which is compatible with most standard SPPS protocols.
However, the ester linkage of the OtBu group is susceptible to nucleophilic attack, making it the reactive site for the initiation of aspartimide formation.[6] In difficult sequences that require prolonged coupling times or elevated temperatures to overcome aggregation, the incidence of aspartimide formation with Fmoc-Asp(OtBu)-OH can be substantial, leading to unacceptable levels of impurities.
This compound: A Theoretically Superior Alternative
This compound employs an N,N-dimethylamide group to protect the side-chain carboxyl functionality of aspartic acid. From a chemical standpoint, this offers a significant theoretical advantage over the ester-based protection of Fmoc-Asp(OtBu)-OH.
The cleavage of the N,N-dimethylamide protecting group requires harsher acidic conditions than the tert-butyl ester, which is a critical consideration for its application.
Performance Comparison: A Data-Driven Perspective
While direct experimental data comparing this compound and Fmoc-Asp(OtBu)-OH is scarce, the following table summarizes the known performance characteristics of Fmoc-Asp(OtBu)-OH and the theoretically predicted performance of this compound. For a broader context, data for other alternative protecting groups designed to minimize aspartimide formation are also included.
| Protecting Group | Aspartimide Formation | Coupling Efficiency | Cleavage Conditions | Key Advantages | Key Disadvantages |
| -OtBu (tert-butyl ester) | High, especially in Asp-Gly, Asp-Asn sequences.[5][6] | Generally good. | Standard TFA cleavage.[7] | Widely used, well-understood. | High propensity for aspartimide formation.[5][6] |
| -NMe2 (N,N-dimethylamide) | Theoretically very low. | Expected to be similar to other standard amino acids. | Requires strong acid (e.g., TFMSA or HF). | Potentially significant reduction in aspartimide formation. | Harsh cleavage conditions may not be compatible with all peptides or other protecting groups. Lack of extensive published data. |
| -OMpe (3-methyl-3-pentyl ester) | Significantly reduced compared to OtBu. | Good. | Standard TFA cleavage. | Good balance of stability and lability. | May not completely eliminate aspartimide formation in very difficult sequences. |
| -OBno (5-n-butyl-5-nonyl ester) | Very low, almost undetectable in some cases. | Good. | Standard TFA cleavage. | Excellent suppression of aspartimide formation. | Higher cost and less commonly used than OtBu. |
| Backbone Protection (e.g., Dmb) | Essentially eliminated. | Can be slow and require dipeptide coupling. | Cleaved during final TFA cleavage. | Most effective method to prevent aspartimide formation. | Requires synthesis of specialized dipeptide building blocks. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of Fmoc-Asp(OtBu)-OH and this compound in the synthesis of a model "difficult" peptide, such as one containing an Asp-Gly sequence.
Model Peptide Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-OH
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH and this compound)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (for -OtBu): 95% TFA, 2.5% TIS, 2.5% H2O
-
Cleavage cocktail (for -NMe2): To be determined based on specific cleavage requirements (e.g., TFMSA/TFA/DMS)
-
HPLC system for analysis
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt (or HATU) and a 6-fold excess of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. For the comparative study, two parallel syntheses will be performed, one with Fmoc-Asp(OtBu)-OH and the other with this compound.
-
Final Cleavage and Deprotection:
-
For the peptide synthesized with Fmoc-Asp(OtBu)-OH: Treat the resin with the standard TFA cleavage cocktail for 2-3 hours.
-
For the peptide synthesized with this compound: Utilize the appropriate strong acid cleavage cocktail as determined by preliminary experiments.
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Analyze the crude and purified peptides by HPLC and mass spectrometry to determine the purity and identify the presence of aspartimide-related by-products.
Visualizing the Chemistry
To better understand the chemical processes discussed, the following diagrams illustrate the key structures and reaction pathways.
Conclusion and Recommendations
The synthesis of peptides containing aspartic acid in difficult sequences remains a significant challenge in SPPS. While Fmoc-Asp(OtBu)-OH is the conventional choice, its propensity to facilitate aspartimide formation can lead to substantial impurities and reduced yields.
This compound presents a theoretically compelling alternative. The inherent stability of the amide bond is expected to significantly reduce the incidence of aspartimide formation. However, the lack of extensive published data on its performance and the requirement for harsher cleavage conditions are important considerations.
For researchers and drug development professionals tackling the synthesis of challenging peptides containing aspartic acid, the following recommendations are provided:
-
For routine syntheses with non-problematic sequences: Fmoc-Asp(OtBu)-OH remains a viable and cost-effective option.
-
For sequences known to be prone to aspartimide formation: The use of sterically hindered ester protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is a well-documented and effective strategy.
-
For extremely difficult sequences where aspartimide formation is a major obstacle: The use of backbone protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) is the most robust method to completely suppress this side reaction.
-
For exploratory synthesis and methods development: this compound is a promising candidate that warrants further investigation. Researchers are encouraged to perform small-scale pilot syntheses to evaluate its performance and optimize cleavage conditions for their specific peptide.
Ultimately, the choice of the aspartic acid protecting group should be made on a case-by-case basis, taking into account the specific peptide sequence, the scale of the synthesis, and the available resources for methods development and purification. As the demand for more complex and challenging synthetic peptides grows, the exploration and validation of novel protecting group strategies, such as the use of this compound, will be crucial for advancing the field of peptide therapeutics.
References
- 1. biomatik.com [biomatik.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. This side reaction can lead to the formation of difficult-to-remove impurities, including α- and β-peptides, racemized products, and piperidide adducts, ultimately impacting the purity, yield, and biological activity of the final peptide product.[1][2][3][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][5] This guide provides a comparative study of various aspartic acid side-chain protecting groups, offering experimental data to aid in the selection of the most appropriate strategy to minimize this problematic side reaction.
The Mechanism of Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid by the base used for Fmoc deprotection (commonly piperidine).[1] This is followed by an intramolecular nucleophilic attack on the β-carbonyl group of the aspartic acid side chain, leading to a cyclic succinimide intermediate. This intermediate can then be opened by nucleophiles such as water or piperidine to yield a mixture of α- and β-aspartyl peptides, often with epimerization at the α-carbon of the aspartic acid.[1][3]
Caption: Mechanism of base-catalyzed aspartimide formation.
Comparative Data of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. Below is a summary of quantitative data for various protecting groups from published studies. It is important to note that direct comparison can be challenging due to variations in model peptides, reaction conditions, and analytical methods across different studies.
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| Benzyl (OBn) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [6] |
| Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | ~51% (calculated from 170-fold reduction) | [6][7] | |
| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v) at 0°C | ~3 times slower than OBn | [6][7] |
| Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | 0.3% | [6][7] | |
| tert-Butyl (OtBu) | VKDGYI | 20% Piperidine/DMF (200 min) | 26.8% | [2] |
| VKDNYI | 20% Piperidine/DMF (200 min) | 12.3% | [2] | |
| VKDRYI | 20% Piperidine/DMF (200 min) | 12.0% | [2] | |
| 3-methylpent-3-yl (OMpe) | VKDGYI | 20% Piperidine/DMF (200 min) | 12.4% | [2] |
| VKDNYI | 20% Piperidine/DMF (200 min) | 1.8% | [2] | |
| VKDRYI | 20% Piperidine/DMF (200 min) | 1.9% | [2] | |
| 1,1-diphenylethyl (ODpe) | VKDGYI | 20% Piperidine/DMF (200 min) | 10.1% | [2] |
| 3,5-dimethylbenzyl (OBno) | VKDGYI | 20% Piperidine/DMF (200 min) | ~10% (0.1%/cycle) | [2] |
| VKDNYI | 20% Piperidine/DMF (200 min) | Almost undetectable | [2] | |
| VKDRYI | 20% Piperidine/DMF (200 min) | Almost undetectable | [2] | |
| Cyanosulfurylide (CSY) | Teduglutide Synthesis | Standard SPPS | No aspartimide detected | [8] |
| LDLa Synthesis | Standard SPPS | Successful synthesis (OtBu failed) | [8] |
Note: The data presented is a compilation from various sources and should be interpreted in the context of the specific experimental conditions of each study.
Discussion of Protecting Group Strategies
Ester-Based Protecting Groups
The most common strategy to mitigate aspartimide formation involves the use of sterically hindered ester-based protecting groups for the β-carboxyl function of aspartic acid.[1]
-
tert-Butyl (OtBu): While widely used, OtBu offers limited steric hindrance and can be insufficient in preventing aspartimide formation in susceptible sequences.[1]
-
Cyclohexyl (OcHex): In the context of Boc-based SPPS, OcHex has shown to significantly reduce aspartimide formation compared to benzyl esters, especially under basic conditions.[6][7]
-
Bulky Alkyl Groups (OMpe, OEpe, OBno): Increasing the steric bulk of the protecting group has been a successful strategy.[3][5] For instance, the 3,5-dimethylbenzyl (OBno) protecting group has demonstrated a significant reduction in aspartimide formation, even in the challenging Asp-Gly sequence.[2] Similarly, groups like 3-methylpent-3-yl (OMpe) offer improved protection over OtBu.[2] The general trend observed is that the greater the steric hindrance around the ester, the lower the incidence of aspartimide formation.[5]
Non-Ester-Based Protecting Groups
To completely eliminate the possibility of the cyclization reaction, non-ester-based protecting groups have been developed.
-
Cyanosulfurylides (CSY): This approach masks the carboxylic acid with a stable C-C bond, which is not susceptible to the base-catalyzed intramolecular attack.[8] The CSY group is stable throughout standard SPPS and can be removed at the end of the synthesis using N-chlorosuccinimide.[8] This strategy has been shown to completely suppress aspartimide formation.[5][8]
-
Backbone Protection (e.g., Dmb): An alternative strategy is to protect the backbone amide nitrogen of the residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose.[9] By modifying the nucleophile, this approach effectively prevents the intramolecular cyclization.
Experimental Protocols
The following are generalized protocols for the synthesis of a model peptide to evaluate aspartimide formation.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., diisopropylethylamine, DIPEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (5 times) followed by dichloromethane (DCM) (5 times) and dry under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Analysis of Aspartimide Formation
-
High-Performance Liquid Chromatography (HPLC): Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC.
-
Mass Spectrometry (MS): Identify the peaks corresponding to the target peptide and aspartimide-related byproducts by mass spectrometry. The aspartimide intermediate will have a mass corresponding to the loss of the protecting group and water from the parent peptide. The α- and β-aspartyl peptides will have the same mass as the target peptide.
-
Quantification: Quantify the percentage of aspartimide formation by integrating the peak areas from the HPLC chromatogram.
Caption: General workflow for peptide synthesis and analysis.
Conclusion
The formation of aspartimide remains a critical consideration in peptide synthesis. While standard protecting groups like OtBu may suffice for non-susceptible sequences, more robust strategies are necessary for peptides containing problematic Asp-Xaa motifs. The use of sterically hindered protecting groups, such as OBno, can significantly reduce the extent of this side reaction. For complete suppression, non-ester-based protecting groups like CSY or the use of backbone protection offer effective but potentially more costly solutions. The choice of protecting group should be carefully considered based on the peptide sequence, the scale of the synthesis, and the desired final purity of the product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Fmoc-Asp(OBno)-OH: A Superior Alternative for Mitigating Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide-related impurities presents a significant challenge. This side reaction, particularly prevalent in sequences containing aspartic acid (Asp), can lead to a mixture of difficult-to-separate byproducts, compromising the purity and yield of the target peptide. While Fmoc-Asp(OtBu)-OH has been a standard choice, this guide introduces Fmoc-Asp(OBno)-OH as a highly effective alternative, supported by robust experimental data.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repetitive piperidine treatments for Fmoc group removal in SPPS.[1] This reaction is especially problematic for Asp-Xxx sequences where Xxx is a sterically unhindered amino acid such as Glycine (Gly), Asparagine (Asn), or Arginine (Arg).[2][3] The resulting succinimide ring can subsequently be opened by piperidine or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, which often co-elute with the desired product during chromatographic purification.[4]
The use of bulky protecting groups for the Asp side chain is a key strategy to sterically hinder the initial cyclization step.[5][6] The 5-n-butyl-5-nonyl (OBno) ester in Fmoc-Asp(OBno)-OH provides substantial steric bulk, offering significantly enhanced protection against aspartimide formation compared to the commonly used tert-butyl (OtBu) group.[7][8][9]
Comparative Performance Data
The effectiveness of Fmoc-Asp(OBno)-OH in suppressing aspartimide formation has been demonstrated in a comparative study using the challenging Scorpion toxin II model peptide sequence (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH, where Xxx = Gly, Asn, or Arg). The study simulated the cumulative effect of 100 Fmoc deprotection cycles by treating the resin-bound peptides with 20% piperidine in DMF for an extended period.[1][4]
| Protecting Group | Xxx in VKDXYI | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OBno)-OH | Gly | 90.1 | 9.9 | 0.0 | 0.0 | 0.5 |
| Fmoc-Asp(OtBu)-OH | Gly | 36.5 | 39.9 | 11.8 | 11.8 | 15.6 |
| Fmoc-Asp(OMpe)-OH | Gly | 57.5 | 29.8 | 6.5 | 6.2 | 10.2 |
| Fmoc-Asp(OBno)-OH | Asn | 98.8 | 1.2 | 0.0 | 0.0 | 0.2 |
| Fmoc-Asp(OtBu)-OH | Asn | 71.9 | 20.1 | 4.0 | 4.0 | 6.4 |
| Fmoc-Asp(OMpe)-OH | Asn | 87.1 | 9.1 | 1.9 | 1.9 | 3.1 |
| Fmoc-Asp(OBno)-OH | Arg | 99.2 | 0.8 | 0.0 | 0.0 | 0.1 |
| Fmoc-Asp(OtBu)-OH | Arg | 78.4 | 15.1 | 3.3 | 3.2 | 4.9 |
| Fmoc-Asp(OMpe)-OH | Arg | 91.1 | 6.3 | 1.3 | 1.3 | 2.1 |
Data sourced from comparative studies on the Scorpion toxin II model peptide.[1][4] The data clearly illustrates the superior performance of the OBno protecting group in preserving the integrity of the target peptide, even in the most challenging Asp-Gly sequence.
In a separate synthesis of the 33-mer peptide (Gly²)-GLP-2, the use of Fmoc-Asp(OBno)-OH resulted in a 25% increase in the amount of the target peptide in the crude product compared to when Fmoc-Asp(OtBu)-OH was used, with negligible aspartimide-related impurities.[1][4]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy.
-
Resin Swelling: The resin is swollen in a suitable solvent such as dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This step is typically performed for 5-20 minutes and may be repeated.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the deprotected N-terminus of the growing peptide chain. Coupling times are typically 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[10]
Comparative Study of Aspartimide Formation
To quantitatively assess the stability of different Asp protecting groups, the following protocol can be employed:
-
Synthesis of Model Peptides: Synthesize the model peptide sequence (e.g., H-Val-Lys-Asp-Xxx-Tyr-Ile-OH) on a suitable resin using Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and Fmoc-Asp(OBno)-OH.
-
Simulated Deprotection Cycles: After synthesis, treat the peptidyl-resins with a 20% piperidine solution in DMF for an extended period (e.g., 200 minutes) at room temperature to simulate the cumulative exposure to the base during a long synthesis (equivalent to 100 deprotection cycles of 2 minutes each).[1][4]
-
Cleavage: Cleave the peptides from the resin using a standard TFA cleavage cocktail.
-
Analysis: Analyze the crude peptide products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the percentage of the target peptide and the various aspartimide-related byproducts. Chiral analysis can be performed to determine the extent of racemization (D-Asp formation).
Visualizing the Chemistry
Aspartimide Formation Pathway
Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Asp protecting groups.
Conclusion
The experimental evidence strongly supports the use of Fmoc-Asp(OBno)-OH as a superior alternative to Fmoc-Asp(OtBu)-OH for the synthesis of peptides prone to aspartimide formation. Its bulky side-chain protecting group effectively minimizes this problematic side reaction, leading to higher purity of the crude product and simplifying downstream purification processes. For researchers aiming to synthesize complex or lengthy peptides containing aspartic acid, particularly in Asp-Gly sequences, the adoption of Fmoc-Asp(OBno)-OH is a highly recommended strategy to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc-Asp(OBno)-OH | Merck [merckmillipore.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Protecting the Integrity of Peptides: A Comparative Guide to Aspartic Acid Protecting Groups
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is paramount. A critical challenge in solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry, is the formation of aspartimide-related impurities. This side reaction, stemming from the aspartic acid (Asp) residue, can lead to a heterogeneous final product, complicating purification and potentially compromising biological activity. The choice of the protecting group for the Asp side-chain carboxylic acid is a key determinant in mitigating this issue. This guide provides an objective comparison of commonly used Asp protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific peptide sequence.
The primary culprit in the loss of peptide purity at Asp residues is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated removal of the Fmoc protecting group.[1][2] This five-membered ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of piperidide adducts and, more problematically, a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product due to similar masses and chromatographic behavior.[2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][3]
Comparative Performance of Asp Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindering protecting groups on the β-carboxyl group of the aspartic acid. A bulkier protecting group can physically shield the carboxyl group from intramolecular attack by the backbone amide nitrogen. Below is a summary of the performance of several common and novel protecting groups.
| Protecting Group | Structure | Key Features & Performance | Relevant Data |
| OtBu (tert-Butyl) | -C(CH₃)₃ | The most widely used protecting group due to its stability and ease of removal with TFA.[4] However, its relatively low steric hindrance can lead to significant aspartimide formation in problematic sequences.[1][5] | In the synthesis of scorpion toxin II (VKDGYI), significant aspartimide formation is observed. |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Offers increased steric bulk compared to OtBu, leading to a reduction in aspartimide formation.[6] It is a valuable alternative for sequences containing problematic motifs like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr.[6] | In a comparative study, Fmoc-Asp(OMpe)-OH showed less aspartimide formation than Fmoc-Asp(OtBu)-OH in the synthesis of scorpion toxin II.[7] |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Provides even greater steric hindrance than OMpe, further suppressing aspartimide formation.[7] | Part of a newer generation of bulky protecting groups designed for enhanced suppression of aspartimide formation.[7] |
| OPhp (4-n-propyl-4-heptyl) | -C(C₃H₇)₃ | A highly bulky protecting group that offers significant protection against aspartimide formation.[7] | Demonstrated to be very effective in minimizing by-products in the scorpion toxin II model.[7] |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | One of the most effective bulky ester protecting groups, showing almost complete suppression of aspartimide formation in even the most challenging sequences.[7] | For the VKDGYI sequence, aspartimide formation was reduced to only 0.1% per cycle. In the synthesis of (Gly²)-GLP-2, it increased the target peptide content by 25% compared to OtBu.[8] |
| CSY (Cyanosulfurylide) | -CH(CN)S(O)Me₂ | A non-ester-based protecting group that completely suppresses aspartimide formation by masking the carboxylic acid via a stable C-C bond.[2][9] Cleavage requires specific conditions (e.g., N-chlorosuccinimide).[9][10] | Allows for complete suppression of aspartimide formation, but potential side reactions like oxidation of sensitive residues need to be considered.[10] |
Experimental Protocols
To provide a clear understanding of how the performance of these protecting groups is evaluated, below are generalized experimental protocols for the synthesis of a model peptide and the analysis of aspartimide formation.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., VKDGYI)
-
Resin Swelling: Start with a Rink Amide resin, which is swelled in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours. The resin is washed with DMF.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence (Tyr, Gly, Asp, Lys, Val). For the aspartic acid position, the specific Fmoc-Asp(protecting group)-OH is used (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, etc.).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.
Analysis of Peptide Purity and Aspartimide Formation
-
High-Performance Liquid Chromatography (HPLC): The crude peptide is analyzed by reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Peak Identification: The desired peptide and any by-products, including aspartimide-related impurities, are separated based on their retention times. The identity of the peaks can be confirmed by mass spectrometry.
-
Quantification: The percentage of the desired peptide and the impurities are determined by integrating the peak areas in the HPLC chromatogram. The level of aspartimide formation is calculated as the percentage of the sum of all aspartimide-related peaks relative to the total peptide content.
Visualizing the Challenge: Aspartimide Formation and the SPPS Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the aspartimide formation pathway and a simplified experimental workflow for comparing Asp protecting groups.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for comparing Asp protecting groups.
Conclusion
The selection of an appropriate aspartic acid protecting group is a critical decision in solid-phase peptide synthesis that directly impacts the purity of the final product. While the standard OtBu group is suitable for many applications, sequences prone to aspartimide formation necessitate the use of more sterically hindered protecting groups. OMpe offers a moderate improvement, while newer generation groups like OEpe , OPhp , and particularly OBno provide significantly enhanced protection. For complete suppression of aspartimide formation, non-ester-based strategies like the CSY protecting group represent a powerful, albeit mechanistically different, approach. By carefully considering the peptide sequence and the comparative data presented, researchers can make an informed choice to minimize impurities and streamline the synthesis of high-purity peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-Asp(OMpe)-OH [cem.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
A Head-to-Head Comparison of Coupling Efficiency for Protected Aspartate Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to achieving high purity and yield. This is particularly true for aspartic acid (Asp), where the risk of aspartimide formation presents a significant challenge, leading to a cascade of undesirable side products. This guide provides an objective, data-driven comparison of commonly used protected Asp derivatives, focusing on their effectiveness in minimizing this critical side reaction.
The primary challenge during the incorporation of Asp residues in Fmoc-based SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][2] This reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[1] The aspartimide can subsequently be opened by a nucleophile (such as piperidine used for Fmoc deprotection or water) to yield a mixture of α- and β-aspartyl peptides, including racemized products, which are often difficult to separate from the target peptide, thereby compromising the final purity and yield.[2][3]
To mitigate this problem, various strategies have been developed, with the most common being the use of sterically bulky protecting groups for the Asp side-chain carboxyl group.[1] These bulky groups physically hinder the approach of the backbone amide nitrogen to the side-chain carbonyl, thus reducing the rate of aspartimide formation.[1] This guide compares the performance of the standard tert-butyl (OtBu) protecting group with several bulkier alternatives.
Quantitative Comparison of Aspartate Protecting Groups
The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been evaluated in various studies. A key model peptide for these investigations is a sequence from scorpion toxin II (VKDGYI), which is known to be highly prone to this side reaction.[3][4] The following tables summarize the quantitative data from comparative studies.
| Protecting Group | Aspartimide Formation (% per cycle) in VKDGYI sequence | D-Asp Content (%) | Target Peptide (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High | High | Low | [3] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Moderate | [3] |
| Fmoc-Asp(OBno)-OH | 0.1 | Low | High | [3] |
Table 1: Comparison of aspartimide formation and D-Asp content for different Asp protecting groups in the synthesis of the scorpion toxin II model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.[3]
| Protecting Group | Trend of Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | Highest | [1] |
| Fmoc-Asp(OEpe)-OH | Intermediate | [1] |
| Fmoc-Asp(OBno)-OH | Lowest | [1] |
Table 2: Qualitative comparison of the propensity for aspartimide formation for different bulky Asp protecting groups.[1] The trend indicates that increasing the steric bulk of the protecting group correlates with a decrease in aspartimide formation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Scorpion Toxin II Model Peptide (VKDGYI) and Aspartimide Formation Assay
This protocol is adapted from studies comparing different Asp protecting groups.[3][4]
1. Peptide Synthesis:
-
Resin: Rink Amide resin.
-
Synthesis Strategy: Standard Fmoc/tBu solid-phase peptide synthesis.
-
Coupling:
-
Reagents: Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Time: 2 x 30 minutes for all amino acids. For the protected Asp derivatives, a single 1-hour coupling was used.[3]
-
-
Deprotection: 20% piperidine in DMF (2 x 10 minutes).
-
Sequence: H-Val-Lys(Boc)-Asp(PG)-Gly-Tyr(tBu)-Ile-Resin, where PG is the protecting group being tested (OtBu, OMpe, OBno, etc.).
2. Aspartimide Formation Assay:
-
After synthesis, the peptidyl-resin is washed and dried.
-
A sample of the resin is treated with a solution of 20% piperidine in DMF for an extended period (e.g., 200 minutes) to simulate a large number of deprotection cycles (e.g., 100 cycles of 2 minutes each).[3]
-
The resin is then washed thoroughly with DMF and DCM and dried.
3. Cleavage and Deprotection:
-
The peptide is cleaved from the resin and deprotected using a standard cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v), for 2-3 hours.
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
4. Analysis:
-
The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the target peptide from aspartimide-related by-products.
-
Detection: UV detection at 214 nm and 280 nm.
-
Quantification: The percentage of the target peptide and by-products is determined by integrating the peak areas in the HPLC chromatogram.
-
Confirmation: The identity of the peaks can be confirmed by mass spectrometry (MS).
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation.
Experimental Workflow for Comparing Asp Derivatives
This diagram outlines the experimental workflow for the head-to-head comparison of different protected Asp derivatives.
Caption: Experimental workflow for comparing Asp derivatives.
References
- 1. Bot Detection [iris-biotech.de]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
Navigating the Labyrinth of Peptide Analysis: A Guide to Validating Sequence Integrity with Asp(NMe2) Incorporation
For researchers, scientists, and drug development professionals venturing into the realm of modified peptides, ensuring the integrity of a synthesized sequence is paramount. The incorporation of non-canonical amino acids, such as N,N-dimethylaspartic acid (Asp(NMe2)), introduces unique challenges to standard analytical techniques. This guide provides an objective comparison of the leading methods for validating peptide sequence integrity, supported by experimental principles, to empower you in selecting the most appropriate strategy for your research.
The synthesis of peptides containing N-methylated amino acids can be complex, often resulting in impurities that necessitate rigorous analytical validation. These challenges include lower coupling efficiencies and potential side reactions during solid-phase peptide synthesis (SPPS). This guide focuses on three principal analytical techniques for sequence validation: Edman degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. We will delve into the capabilities and limitations of each in the context of peptides modified with Asp(NMe2).
Comparative Analysis of Sequencing Methodologies
The choice of analytical technique for validating the sequence of an Asp(NMe2)-containing peptide depends on various factors, including the position of the modified residue, the desired level of detail, and the available instrumentation. The following table summarizes the key performance indicators of each method.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of mass-to-charge ratio of ionized peptides and their fragments. | Exploitation of the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Applicability to Asp(NMe2) | Blocked if Asp(NMe2) is at the N-terminus. Internal Asp(NMe2) is unlikely to interfere directly but requires careful analysis of PTH-amino acid chromatograms. | Highly applicable for both internal and N-terminal Asp(NMe2). Provides mass confirmation and fragmentation data for sequence verification. | Highly applicable for detailed structural confirmation. Can confirm the presence and location of the dimethylated aspartic acid residue. |
| Throughput | Low; one residue per cycle. | High; suitable for complex mixtures and high-throughput screening. | Low to medium; sample preparation and data acquisition can be time-consuming. |
| Sample Requirement | 10-100 picomoles. | Femtomole to picomole range. | 0.1-5 mM concentration (typically >95% purity). |
| Key Advantages | Provides unambiguous sequencing from the N-terminus. | High sensitivity, high mass accuracy, and ability to characterize post-translational modifications. | Provides detailed 3D structural and conformational information in solution. Non-destructive. |
| Key Limitations | Ineffective for N-terminally blocked peptides. Limited to ~30-50 residues. | Isomeric and isobaric residues can be challenging to differentiate. Fragmentation patterns of modified residues may not be in standard databases. | Lower sensitivity compared to MS. Requires higher sample concentrations and purity. Complex spectra for larger peptides. |
In-Depth Methodological Examination and Experimental Protocols
A deeper understanding of the experimental protocols for each technique is crucial for successful validation of your Asp(NMe2)-containing peptide.
Edman Degradation: The Sequential Approach
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] The process involves three key steps:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to known standards.[4][5]
Protocol for Edman Degradation:
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Automated Sequencing: Load the sample onto an automated protein sequencer. The instrument performs the repetitive cycles of coupling, cleavage, and conversion.
-
Data Analysis: Analyze the HPLC chromatograms from each cycle to identify the PTH-amino acid released. The sequence is deduced from the order of the identified residues.
Expected Outcome with Asp(NMe2):
-
N-terminal Asp(NMe2): The reaction will be blocked as the N-terminal α-amino group is not available for reaction with PITC.
-
Internal Asp(NMe2): The sequencing will proceed until the Asp(NMe2) residue is reached. The PTH derivative of Asp(NMe2) will have a unique retention time in the HPLC analysis, which would need to be established with a synthetic standard.
Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.
Mass Spectrometry: The Power of Mass Analysis
Mass spectrometry is a cornerstone of modern proteomics and peptidomics, offering unparalleled sensitivity and the ability to analyze complex mixtures.[6][7] For de novo sequencing, tandem mass spectrometry (MS/MS) is employed.[8][9]
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The intact ionized peptide is analyzed in the first mass analyzer to determine its mass-to-charge ratio (m/z).
-
Fragmentation: The peptide ion of interest is selected and fragmented by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).[8][10]
-
MS2 Analysis: The resulting fragment ions are analyzed in a second mass analyzer to generate an MS/MS spectrum.
-
Sequence Deduction: The amino acid sequence is deduced by interpreting the mass differences between the fragment ions in the MS/MS spectrum.
Protocol for Tandem Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the peptide (femtomole to picomole range) in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI).
-
LC-MS/MS Analysis: Introduce the sample into the mass spectrometer, often via liquid chromatography (LC) for separation from impurities. Set the instrument to perform data-dependent acquisition, where precursor ions meeting certain criteria are automatically selected for fragmentation.
-
Data Analysis: Use de novo sequencing software to interpret the MS/MS spectra and generate candidate peptide sequences. Manual interpretation is often necessary to confirm the sequence, especially for modified residues.
Expected Outcome with Asp(NMe2):
The presence of Asp(NMe2) will result in a mass shift of +28.03 Da (2 x CH2) compared to a native aspartic acid residue. The fragmentation pattern will be influenced by the N,N-dimethylation on the side chain. While specific fragmentation data for Asp(NMe2) is not widely available, general observations for N-methylated peptides suggest that fragmentation C-terminal to the modified residue may be influenced. Careful analysis of the b and y ion series will be crucial to pinpoint the location of the modification.
Caption: A simplified workflow of tandem mass spectrometry for peptide sequencing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Insight
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[5][11] For sequence validation, a combination of 1D and 2D NMR experiments is typically used.
-
1D ¹H NMR: Provides a general fingerprint of the peptide and can be used to assess purity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation and the sequence of amino acids.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, providing additional resolution and information for assignment.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve the peptide at a concentration of 0.1-5 mM in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The sample should be of high purity (>95%).[11]
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data and perform resonance assignments. The sequence can be confirmed by "walking" along the peptide backbone using sequential NOE connectivities.
Expected Outcome with Asp(NMe2):
The two methyl groups on the side chain of Asp(NMe2) will give rise to a characteristic singlet in the ¹H NMR spectrum, typically in the aliphatic region. The chemical shifts of the α- and β-protons of the Asp(NMe2) residue will also be altered compared to a standard aspartic acid. These unique signals can be used to confirm the presence and location of the modification. 2D NMR experiments will allow for the unambiguous assignment of all protons in the Asp(NMe2) spin system and its connection to the neighboring amino acids.
Caption: General workflow for peptide sequence and structure validation by NMR spectroscopy.
Conclusion: An Integrated Approach for Confident Validation
The successful validation of a peptide sequence containing Asp(NMe2) often requires an integrated approach, leveraging the strengths of multiple analytical techniques. While Edman degradation provides a classic, albeit limited, N-terminal sequencing method, mass spectrometry offers the sensitivity and throughput necessary for initial confirmation and impurity analysis. For ultimate confidence in the structural integrity and for detailed conformational analysis, NMR spectroscopy is the gold standard.
By understanding the principles, protocols, and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and integrity of their novel, modified peptides, thereby accelerating their journey from the lab to potential therapeutic applications.
References
- 1. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. fiveable.me [fiveable.me]
- 6. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
Navigating the Final Cleavage Step: A Comparative Analysis of Cocktails for Peptides Containing Asp(NMe2)
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful cleavage of a synthetic peptide from its resin support while ensuring the integrity of all amino acid residues is a critical final step. This is particularly true for peptides incorporating non-standard amino acids such as N,N-dimethylaspartic acid (Asp(NMe2)), which can introduce unique challenges. The steric hindrance and electronic effects of the dimethylated side chain necessitate a careful selection of the cleavage cocktail to maximize yield and purity.
This guide provides a comparative analysis of various cleavage cocktails, drawing upon experimental data from related N-methylated peptides to offer insights into their potential performance for peptides containing Asp(NMe2). We will explore the compositions of common cleavage reagents, discuss potential side reactions, and provide detailed experimental protocols to aid in the development of a robust cleavage strategy.
Understanding the Challenge: Asp(NMe2) and Potential Side Reactions
The incorporation of Asp(NMe2) into a peptide sequence can influence the cleavage process in several ways. The tertiary amine in the side chain is basic and will be protonated under the acidic conditions of cleavage. While the N,N-dimethylation prevents aspartimide formation, a common side reaction for standard aspartic acid residues, other issues can arise. The steric bulk of the dimethylated side chain may hinder the access of the cleavage reagent to the peptide backbone and the anchoring linkage, potentially requiring longer reaction times or stronger acidic conditions. Furthermore, N-methylated peptide bonds themselves can be susceptible to specific side reactions under acidic conditions, such as acid-catalyzed hydrolysis.
Comparative Analysis of Cleavage Cocktails
A study on the cleavage of a peptide with an N-terminal N-methylated phenylalanine (NMePhe) provides a useful dataset for comparing the efficacy of different cleavage conditions. The primary side reaction observed was the deletion of the N-terminal Ac-NMePhe moiety. The following table summarizes the yield of the desired full-length peptide under various cleavage conditions.
| Cleavage Cocktail Composition | Temperature (°C) | Time (h) | Yield of Full-Length Peptide (%) | Reference |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | Room Temp | 2 | ~8 | [1] |
| 95% TFA, 5% H₂O | 4 | 1 | 25 | [1] |
| 95% TFA, 5% H₂O | 4 | 2 | 33 | [1] |
| 95% TFA, 5% H₂O | 4 | 3 | 36 | [1] |
| 95% TFA, 5% H₂O | 4 | 4 | 39 | [1] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | 4 | 1 | 30 | [1] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | 4 | 2 | 39 | [1] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | 4 | 3 | 43 | [1] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | 4 | 4 | 45 | [1] |
| 100% TFA | 4 | 1 | 33 | [1] |
| 100% TFA | 4 | 2 | 41 | [1] |
| 100% TFA | 4 | 3 | 44 | [1] |
| 100% TFA | 4 | 4 | 44 | [1] |
Key Observations from the Data:
-
Temperature is a critical factor: Reducing the cleavage temperature from room temperature to 4°C significantly increased the yield of the desired peptide by minimizing the N-terminal deletion side reaction.[1]
-
Longer cleavage times at low temperature can be beneficial: At 4°C, extending the cleavage time from 1 to 4 hours generally led to a higher yield of the full-length peptide.[1]
-
Scavengers play a role: While pure TFA showed comparable results to Reagent B at 4°C in this specific case, the presence of scavengers in Reagent B (phenol and TIPS) is generally recommended to quench reactive cationic species generated during the cleavage of other protecting groups, thus preventing side reactions with sensitive residues like Trp, Met, and Cys.[1]
Based on these findings, a low-temperature cleavage protocol with an optimized reaction time appears to be the most promising approach for peptides containing Asp(NMe2).
Recommended Cleavage Cocktails and Considerations
Given the lack of direct data for Asp(NMe2), a systematic approach starting with a standard, yet robust, cleavage cocktail is recommended. A trial cleavage on a small amount of resin is always advisable to optimize conditions for a specific peptide sequence.
Here are some recommended starting cocktails:
-
Reagent B (Low Odor): TFA/Phenol/H₂O/TIPS (88:5:5:2, v/v/v/v). This is a good general-purpose cocktail with scavengers to protect sensitive residues.[2] The lower TFA concentration compared to other reagents might be beneficial in reducing acid-labile side reactions.
-
TFA/TIS/H₂O (95:2.5:2.5, v/v/v): A widely used and effective cocktail, particularly when the peptide does not contain highly sensitive residues that require more specialized scavengers.
-
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). This is a more potent cocktail with a stronger scavenger combination, which can be useful for peptides with multiple sensitive residues or those that are particularly difficult to cleave.[2] However, the malodorous nature of thioanisole and EDT is a drawback.
Experimental Protocols
The following are detailed methodologies for performing a peptide cleavage experiment.
General Protocol for Small-Scale Trial Cleavage
-
Resin Preparation: Transfer a small amount of the dried peptide-resin (e.g., 20-50 mg) to a suitable reaction vessel (e.g., a fritted syringe or a small vial).
-
Cocktail Preparation: In a separate vial, prepare the desired cleavage cocktail by combining the reagents in the specified ratios. Always prepare cleavage cocktails fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 1 mL per 100 mg of resin). Gently agitate the mixture at the desired temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).
-
Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to determine the purity and identify any side products.
Detailed Protocol for Cleavage with Reagent B at 4°C
-
Place the dried peptide-resin (e.g., 100 mg) in a 2 mL fritted syringe.
-
In a fume hood, prepare 1 mL of Reagent B by mixing 880 µL of TFA, 50 µL of phenol (liquefied by warming), 50 µL of water, and 20 µL of triisopropylsilane (TIPS).
-
Cool the prepared Reagent B on ice for 10 minutes.
-
Add the cold Reagent B to the syringe containing the resin.
-
Seal the syringe and place it on a rocker or shaker in a cold room or refrigerator (4°C) for 4 hours.
-
After 4 hours, expel the filtrate from the syringe into a 15 mL centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Wash the resin in the syringe with an additional 0.5 mL of TFA, and add this to the same centrifuge tube.
-
Cap the centrifuge tube and vortex briefly.
-
Centrifuge at 3000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the supernatant.
-
Add 10 mL of fresh, cold diethyl ether to the pellet, vortex to resuspend, and centrifuge again.
-
Repeat the washing step one more time.
-
After the final wash, carefully remove all residual ether and dry the peptide pellet under vacuum.
-
Dissolve the dried peptide in an appropriate solvent for analysis and purification.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a comparative analysis of cleavage cocktails.
Caption: Workflow for the comparative analysis of cleavage cocktails.
Conclusion
The selection of an appropriate cleavage cocktail and optimal reaction conditions is paramount for the successful synthesis of peptides containing the sterically hindered, non-standard amino acid Asp(NMe2). While direct experimental data is limited, evidence from studies on other N-methylated peptides strongly suggests that performing the cleavage at a reduced temperature (e.g., 4°C) can significantly suppress potential side reactions and improve the yield of the desired product. A systematic approach, starting with a well-established cleavage cocktail like Reagent B and conducting small-scale trials to fine-tune the reaction time, is the most prudent strategy. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to develop a robust and efficient cleavage method for their specific Asp(NMe2)-containing peptide.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asp(NMe2)-OH: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Fmoc-Asp(NMe2)-OH is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals, ensuring that disposal methods align with standard safety protocols for non-hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles and gloves. Handle the chemical in a well-ventilated area to minimize inhalation of any dust particles.
Disposal Procedures
The recommended disposal method for this compound is contingent on the quantity of the waste. Always err on the side of caution and treat the substance with respect, even if it is classified as non-hazardous.
Small Quantities (Typically < 100g)
For small quantities of solid this compound, the following procedure is recommended:
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: this compound.
-
Disposal as Solid Waste: This sealed container can typically be disposed of in the regular laboratory solid waste stream, which is sent to a sanitary landfill.[2] Do not place loose powder directly into the trash to avoid creating dust.
Drain Disposal (Aqueous Solutions)
Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[3][4][5] If your institutional policy allows for this, adhere to the following quantitative limits and procedures:
| Parameter | Limit | Citation |
| Maximum Quantity per Discharge | 100 g or 100 mL | [4][6] |
| pH Range for Discharge | 5.5 - 9.0 | [6] |
| Required Water Flush | At least 100-fold excess of water | [4][6] |
Experimental Protocol for Drain Disposal:
-
Dissolution: Ensure the this compound is fully dissolved in water.
-
pH Neutralization: Check the pH of the solution. If it falls outside the acceptable range of 5.5-9.0, neutralize it using a suitable acid or base.
-
Discharge: Slowly pour the solution down the drain.
-
Flushing: Immediately flush the drain with a large volume of water (at least a 100-fold excess) to ensure adequate dilution. For a 100 mL discharge, this equates to running the water at maximum flow for approximately two minutes.[4][6]
Large Quantities (> 100g) or Unused Product
For larger quantities of this compound or for the disposal of surplus and non-recyclable solutions, it is recommended to engage a licensed disposal company.[1]
-
Packaging: Securely package the chemical in a clearly labeled container.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor. While the substance may be non-hazardous, professional disposal ensures compliance with all regulations.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. peptide.com [peptide.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. bsu.edu [bsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
